5-bromo-3-(piperidin-1-ylmethyl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-(piperidin-1-ylmethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c15-12-4-5-14-13(8-12)11(9-16-14)10-17-6-2-1-3-7-17/h4-5,8-9,16H,1-3,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUTUCDTXIZGTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CNC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Pharmacological Profiling of Novel Indole Derivatives: A Technical Guide for Drug Discovery
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its presence in essential endogenous molecules like serotonin and tryptophan, as well as in a multitude of approved drugs such as indomethacin and sunitinib, underscores its profound biological relevance.[1][2] The structural versatility of the indole ring, with multiple sites amenable to chemical modification, provides a fertile ground for the design of novel therapeutics targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[3][4][5]
This guide provides a comprehensive, in-depth technical framework for the pharmacological profiling of novel indole derivatives. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind experimental choices, offering field-proven insights to navigate the complexities of drug discovery. Our approach is rooted in establishing a self-validating system of protocols, ensuring the generation of robust and reliable data to drive informed decision-making from hit identification to lead optimization.
Chapter 1: The Foundation - In Vitro Profiling
The initial phase of pharmacological profiling is a systematic in vitro evaluation to determine a compound's biological activity, mechanism of action, and potential liabilities. This is a critical filtering stage where promising candidates are identified for further, more resource-intensive studies.
Primary Screening: Identifying Biological Activity
The primary screen is designed to identify "hits" from a library of novel indole derivatives. The choice of assay is dictated by the therapeutic target of interest. For instance, given the prevalence of indole-based kinase inhibitors, a common primary screen would be a kinase inhibition assay.[3][6][7]
This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[8]
Materials:
-
Test Indole Derivative
-
Recombinant Protein Kinase
-
Specific Kinase Substrate (peptide or protein)
-
Adenosine Triphosphate (ATP)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl Sulfoxide (DMSO)
-
Known Kinase Inhibitor (Positive Control)
-
Luminescence-Based Kinase Assay Kit (e.g., Kinase-Glo®)
-
White, Opaque 384-well Microplates
-
Multichannel Pipette
-
Luminometer Plate Reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Prepare serial dilutions of the test compound.
-
Assay Plate Preparation: Add test compound dilutions, positive control, and negative control (DMSO) to a 384-well plate.
-
Kinase Reaction: Prepare a master mix containing the kinase reaction buffer, the recombinant kinase, and its specific substrate. Add the master mix to all wells.
-
Reaction Initiation: Initiate the reaction by adding ATP to all wells.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Luminescence Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal. Incubate in the dark for 10 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Normalize the data and plot the normalized data against the logarithm of the test compound concentration to determine the IC50 value.[8]
Secondary Screening: Confirming and Characterizing Activity
Hits from the primary screen are subjected to secondary assays to confirm their activity, determine their mechanism of action, and assess their cellular effects. A crucial secondary assay for potential anticancer agents is the evaluation of cytotoxicity.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Materials:
-
Adherent Cancer Cell Line (e.g., MCF-7 for breast cancer)
-
Cell Culture Medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 10% Triton X-100 plus 0.1 N HCl in anhydrous isopropanol)[12]
-
96-well Cell Culture Plates
-
Microplate Reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare serial dilutions of the novel indole derivative in cell culture medium. Add the compound dilutions to the respective wells in triplicate. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[10][13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC50 value.
Data Presentation: In Vitro Activity of Novel Indole Derivatives
| Compound ID | Target Kinase | Kinase Inhibition IC50 (nM) | Cancer Cell Line | Cytotoxicity IC50 (µM) |
| IND-001 | EGFR | 15 | A549 (Lung) | 0.5 |
| IND-002 | VEGFR2 | 25 | HUVEC (Endothelial) | 1.2 |
| IND-003 | SRC | 8 | PC3 (Prostate) | 0.8 |
| IND-004 | CDK2 | 50 | MCF-7 (Breast) | 5.7 |
| IND-005 | PI3Kδ | 5 | MOLM-16 (Leukemia) | 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Early Safety Profiling: ADME-Tox Assessment
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to identify potential liabilities that could lead to late-stage drug development failure.[14][15]
A variety of computational tools can predict the ADME-Tox properties of novel compounds based on their chemical structure. These tools provide an early indication of potential issues.[14][16]
Commonly Predicted Parameters:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration.
-
Metabolism: Cytochrome P450 (CYP) inhibition and metabolism.
-
Excretion: Renal clearance.
-
Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.
This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[17][18][19]
Materials:
-
Human Liver Microsomes (HLMs)
-
NADPH Regenerating System
-
CYP Isoform-Specific Probe Substrates
-
Test Indole Derivative
-
Positive Control Inhibitors
-
Acetonitrile with Internal Standard (for reaction termination)
-
96-well Plates
-
LC-MS/MS System
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, positive controls, and probe substrates.
-
Incubation: In a 96-well plate, combine HLMs, the test compound at various concentrations, and buffer. Pre-incubate at 37°C.
-
Reaction Initiation: Add the probe substrate and the NADPH regenerating system to initiate the reaction.
-
Incubation: Incubate at 37°C for a predetermined time.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the probe substrate.
-
Data Analysis: Calculate the percentage of inhibition versus the logarithm of the test compound concentration to determine the IC50 value.[17]
The hERG potassium channel is critical for cardiac repolarization, and its inhibition can lead to life-threatening arrhythmias.[18][20] The manual patch-clamp technique is the gold standard for assessing a compound's effect on hERG channels.[21]
Materials:
-
Cell line stably expressing hERG channels (e.g., CHO or HEK293 cells)
-
Patch-clamp rig with amplifier and data acquisition system
-
Micropipettes
-
Extracellular and intracellular solutions
-
Test Indole Derivative
-
Positive control (e.g., cisapride, dofetilide)[7]
Procedure:
-
Cell Preparation: Culture and prepare cells for patch-clamp recording.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a single cell.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A recommended protocol involves a depolarizing pulse followed by a ramp down to measure the tail current.[7][20]
-
Baseline Recording: Record stable baseline hERG currents in the absence of the test compound.
-
Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Data Acquisition: Record the hERG currents in the presence of the compound.
-
Data Analysis: Measure the reduction in the peak tail current and plot the percentage of inhibition against the compound concentration to determine the IC50 value.[7]
Chapter 2: Advancing to In Vivo Evaluation
Compounds that demonstrate promising in vitro activity and a favorable early safety profile are advanced to in vivo studies to evaluate their efficacy and pharmacokinetic properties in a whole-organism context.
Efficacy in Disease Models
The choice of the in vivo model is critical and should be relevant to the intended therapeutic indication.
This protocol describes a general procedure for evaluating the in vivo anticancer efficacy of a novel indole derivative using a subcutaneous tumor xenograft model in immunodeficient mice.[1][22][23][24]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Matrigel
-
Test Indole Derivative formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.[22][25]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[22][25]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume.
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. Euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy.
This model is widely used to assess the in vivo efficacy of potential anti-inflammatory agents.[4][5][6][26]
Materials:
-
Rats or mice
-
Carrageenan solution (1% w/v in sterile saline)[5]
-
Test Indole Derivative formulated for in vivo administration
-
Vehicle control
-
Positive control (e.g., indomethacin, phenylbutazone)[6]
-
Pletismometer for paw volume measurement
Procedure:
-
Animal Acclimatization and Baseline Measurement: Allow animals to acclimatize to the experimental conditions. Measure the initial volume of the right hind paw of each animal.
-
Compound Administration: Administer the test compound, vehicle, or positive control to the respective groups of animals.
-
Induction of Inflammation: After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.[6]
-
Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[6]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted by the body. This information is critical for determining the appropriate dosing regimen for future clinical trials.[27][28][29]
Typical Pharmacokinetic Parameters Measured:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F: Bioavailability.
Data Presentation: In Vivo Profile of Novel Indole Derivatives
| Compound ID | In Vivo Model | Efficacy | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) |
| IND-001 | A549 Xenograft | 60% Tumor Growth Inhibition | 1200 | 6.5 | 45 |
| IND-002 | Carrageenan Paw Edema | 55% Edema Reduction | 850 | 4.2 | 30 |
| IND-003 | PC3 Xenograft | 75% Tumor Growth Inhibition | 1500 | 8.1 | 55 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Chapter 3: Data Interpretation and Lead Optimization
The culmination of the pharmacological profiling process is the integration of all in vitro and in vivo data to select a lead candidate for further development. This decision is based on a holistic assessment of the compound's efficacy, safety, and pharmacokinetic profile.
Structure-Activity Relationship (SAR) Analysis
SAR studies are fundamental to understanding how chemical modifications to the indole scaffold influence its biological activity.[5][29] By systematically altering substituents at various positions of the indole ring, it is possible to enhance potency, selectivity, and other desirable properties. For example, in the development of indole-based kinase inhibitors, modifications at the N1, C3, and C5 positions have been shown to be critical for modulating activity and selectivity.[3][6][7]
Lead Optimization Strategies
Once a lead compound with promising activity is identified, the focus shifts to optimizing its drug-like properties. This may involve:
-
Improving Potency and Selectivity: Fine-tuning the structure to enhance interactions with the target and minimize off-target effects.
-
Enhancing Pharmacokinetic Properties: Modifying the molecule to improve absorption, metabolic stability, and half-life.
-
Reducing Toxicity: Eliminating or modifying structural motifs associated with toxicity.
-
Bioisosteric Replacement: Replacing a functional group or a substructure with another that has similar physical or chemical properties to improve the compound's overall profile. For the indole scaffold, bioisosteres such as indazole, benzimidazole, and azaindole have been successfully employed to modulate properties while retaining biological activity.[30]
Visualizations
Experimental and logical relationships
Caption: A generalized workflow for the pharmacological profiling of novel indole derivatives.
Signaling Pathway
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and a point of inhibition by a novel indole derivative.
Conclusion
The pharmacological profiling of novel indole derivatives is a multifaceted and rigorous process that is essential for the successful development of new medicines. By employing a systematic and logically structured approach that integrates in vitro and in vivo methodologies, researchers can effectively identify and optimize promising lead candidates. This guide has provided a detailed technical framework, complete with actionable protocols and insights, to empower scientists in their quest to harness the therapeutic potential of the versatile indole scaffold. The principles of scientific integrity, causal reasoning, and self-validating experimental systems outlined herein are intended to serve as a robust foundation for advancing the next generation of indole-based therapeutics from the laboratory to the clinic.
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The Architecture of the Indole Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted Indoles
Executive Summary
The indole nucleus is arguably one of the most privileged scaffolds in medicinal chemistry and drug discovery[1]. As a structural mimic of endogenous molecules like tryptophan and serotonin, substituted indoles interact with a vast array of biological targets, dictating their utility in oncology, virology, and neurology[2][3]. As a Senior Application Scientist, I have observed that the successful deployment of indole-based therapeutics hinges entirely on our ability to functionalize the core structure with pinpoint regioselectivity. This whitepaper deconstructs the synthetic history, mechanistic causality, and modern protocols required to construct complex substituted indoles.
Historical Milestones and Mechanistic Causality
The evolution of indole synthesis is a masterclass in overcoming regiochemical and steric limitations. Understanding the causality behind these historical methods is critical for modern assay design and library synthesis.
The Fischer Indole Synthesis (1883)
Discovered by Emil Fischer, this foundational method converts arylhydrazones into indoles under acidic conditions[4][5].
-
Causality in Catalyst Selection: The choice of acid (Brønsted vs. Lewis) is not arbitrary. The acid drives the equilibrium between the hydrazone and its enamine tautomer. Protonation of the enamine triggers the critical [3,3]-sigmatropic rearrangement (an azo-Cope rearrangement)[4].
-
Limitations: While highly versatile, the Fischer synthesis suffers from poor regioselectivity when utilizing meta-substituted phenylhydrazines, often yielding difficult-to-separate mixtures of 4- and 6-substituted indoles due to competing rearrangement pathways[5].
The Bartoli Indole Synthesis (1989)
To address the historical difficulty of synthesizing 7-substituted indoles, the Bartoli reaction employs ortho-substituted nitroarenes and vinyl Grignard reagents[6][7].
-
Causality in Substrate Requirements: Why is an ortho-substituent strictly required? Without the steric bulk at the ortho position, the nitroarene follows a divergent reduction pathway, yielding simple anilines as the major product[6][8]. The ortho-substituent sterically enforces the necessary [3,3]-sigmatropic rearrangement of the intermediate, allowing the formation of the elusive 7-substituted indole architecture[8].
The Larock Heteroannulation (1991)
Richard C. Larock introduced a palladium-catalyzed heteroannulation of o-iodoanilines with internal alkynes, revolutionizing the synthesis of 2,3-disubstituted indoles[9][10].
-
Causality in Regioselectivity: The regiocontrol in the Larock synthesis is governed by steric hindrance during the migratory insertion step. The alkyne inserts into the arylpalladium bond such that the bulkier substituent of the alkyne is directed toward the C2 position of the resulting indole, minimizing steric clash with the palladium center[10][11].
Timeline of major milestones in substituted indole synthesis.
Quantitative Analysis of Synthetic Methodologies
To facilitate rapid decision-making in the lab, the following table summarizes the operational parameters of the three primary indole synthesis methodologies.
Table 1: Comparative Analysis of Key Indole Synthesis Methodologies
| Methodology | Primary Substrates | Key Catalyst/Reagent | Regioselectivity / Scope | Typical Yields | Primary Limitation |
| Fischer (1883) | Arylhydrazine + Ketone/Aldehyde | Brønsted/Lewis Acid (e.g., H₂SO₄, ZnCl₂) | Poor for meta-substituted phenylhydrazines | 40-85% | Harsh acidic conditions; functional group intolerance |
| Bartoli (1989) | o-Substituted Nitroarene + Vinyl Grignard | Vinylmagnesium bromide (3 equiv) | Excellent for 7-substituted indoles | 30-70% | Requires strictly ortho-substituted nitroarenes |
| Larock (1991) | o-Iodoaniline + Internal Alkyne | Pd(OAc)₂, Base, LiCl | High (Bulky group of alkyne goes to C2) | 65-95% | Requires pre-functionalized o-iodoanilines |
Visualizing the Synthetic Logic: The Larock Catalytic Cycle
The efficiency of the Larock synthesis relies on a tightly controlled Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is essential for troubleshooting stalled reactions or optimizing yields for sterically hindered substrates.
Catalytic cycle of the Larock indole heteroannulation.
Self-Validating Experimental Protocol: The Larock Heteroannulation
As an application scientist, I emphasize reproducibility and mechanistic validation. The following protocol for the synthesis of a 2,3-disubstituted indole via Larock heteroannulation is designed as a self-validating system, ensuring that intermediate states can be verified at the bench.
Protocol: Palladium-Catalyzed Synthesis of 2,3-Diphenylindole
Step 1: Reaction Setup & Degassing
-
Action: In an oven-dried Schlenk flask, combine 2-iodoaniline (1.0 equiv), diphenylacetylene (1.2 equiv), Pd(OAc)₂ (5 mol%), LiCl (1.0 equiv), and Na₂CO₃ (3.0 equiv) in anhydrous DMF (0.2 M). Degas the mixture via three freeze-pump-thaw cycles.
-
Causality: Pd(0), the active catalytic species generated in situ, is highly susceptible to oxidative deactivation. Degassing prevents catalyst poisoning and premature termination of the catalytic cycle[9].
Step 2: Chloride Coordination
-
Action: Ensure exactly 1.0 equivalent of LiCl is used.
-
Causality: LiCl acts as a crucial additive. The chloride ion coordinates to the Pd(0) center, forming a stable, chloride-ligated zerovalent palladium species ([Pd(0)Cl]⁻). This prevents the precipitation of inactive "palladium black." However, exceeding 1 equivalent oversaturates the coordination sphere, significantly retarding the oxidative addition step and lowering overall yields[9][11].
Step 3: Thermal Annulation
-
Action: Heat the reaction mixture to 100 °C under an argon atmosphere for 12 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active 2-iodoaniline spot and the appearance of a highly fluorescent blue spot under 254 nm UV light indicates successful cyclization.
Step 4: Workup and Isolation
-
Action: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).
-
Causality: DMF is highly polar and miscible with both water and organics; washing with aqueous LiCl alters the partition coefficient, driving the DMF entirely into the aqueous phase and preventing emulsion formation.
Step 5: Analytical Validation
-
Action: Purify via flash chromatography. Validate the structure using ¹H NMR.
-
Causality: The self-validating marker in the ¹H NMR spectrum is the disappearance of the broad aniline -NH₂ singlet (~4.0 ppm) and the emergence of a sharp, downfield indole -NH singlet (~8.0-8.5 ppm), confirming successful heteroannulation.
Modern Applications in Drug Discovery
Substituted indoles are heavily utilized in modern pharmacopoeia. The ability to rapidly construct functionalized libraries using the methodologies discussed above accelerates the hit-to-lead optimization phase in drug development.
For instance, N-substituted indoles with halogens at the C-5 position have been identified as highly potent HIV-1 integrase inhibitors, demonstrating IC₅₀ values as low as 0.2 μM[3]. Furthermore, 2-phenyl indole derivatives exhibit profound anti-inflammatory properties by acting as selective COX enzyme inhibitors[12]. The inherent ability of the indole scaffold to mimic endogenous molecules ensures its continued dominance as a privileged structure in the pursuit of novel therapeutics[1][2].
References
-
Larock indole synthesis - Wikipedia Source: Wikipedia URL:[Link]
-
Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review Source: Progress in Chemical and Biochemical Research URL:[Link]
-
Indole – a promising pharmacophore in recent antiviral drug discovery Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Fischer indole synthesis - Wikipedia Source: Wikipedia URL:[Link]
-
Bartoli Indole Synthesis Source: Bentham Science Publishers URL:[Link]
-
Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review Source: OMICS International URL:[Link]
Sources
- 1. Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review [pcbiochemres.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Applications of Bartoli indole synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. omicsonline.org [omicsonline.org]
Application Note: Profiling 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole in Cell-Based Assays
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application Areas: Neuropharmacology (GPCR Screening) and Oncology (Phenotypic Cytotoxicity)
Introduction & Mechanistic Rationale
The compound 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole (CAS: 1108616-49-4) is a highly versatile brominated indole derivative that serves as a critical structural motif in modern drug discovery[1]. Structurally, it is a halogenated analog of gramine (3-(dimethylaminomethyl)indole), a well-documented natural product known for its modulation of serotonin (5-HT) receptors[2].
When designing cell-based assays for this compound, researchers must account for its dual pharmacological potential, which is driven by two key structural features:
-
The Piperidin-1-ylmethyl Group: Replacing the dimethylamine of gramine with a bulkier, cyclic piperidine ring alters the basicity and steric profile of the molecule. This modification is critical for interacting with the conserved aspartate residue in the binding pocket of aminergic G-protein-coupled receptors (GPCRs), often shifting the compound's selectivity profile toward 5-HT1A and 5-HT6 receptor subtypes[3][4].
-
The 5-Bromo Substitution: Halogenation at the 5-position significantly increases the lipophilicity of the indole core. Beyond enhancing GPCR binding affinity, 5-bromoindole derivatives exhibit potent cytotoxic properties. They have been shown to induce intrinsic apoptosis in cancer cell lines (e.g., HepG2, HeLa, A549) by intercalating into hydrophobic pockets of targets such as VEGFR tyrosine kinase or by inhibiting tubulin polymerization[5][6].
Understanding this dichotomy is essential. The following guide outlines two orthogonal cell-based workflows—one for neuropharmacological GPCR screening and another for oncology-focused cytotoxicity—ensuring robust, self-validating data generation.
Dual mechanism of action: GPCR modulation vs. intrinsic apoptosis pathways.
Protocol A: Neuropharmacology (5-HT Receptor Modulation)
To evaluate the compound's efficacy as a 5-HT receptor agonist or antagonist, an intracellular calcium flux assay is highly recommended. Because 5-HT1A is typically Gi/o-coupled (inhibiting cAMP), utilizing a cell line co-transfected with the promiscuous G-protein Gα16 forces the receptor to couple to the Phospholipase C (PLC) pathway, allowing for a robust, real-time fluorescent calcium readout[3].
Experimental Causality & Self-Validation
-
Dye Selection: We utilize Fluo-8 AM rather than Fluo-4. Fluo-8 provides a significantly brighter signal and a wider assay window, which is crucial for detecting the potentially weak modulatory effects of piperidine-substituted gramine analogs[3].
-
System Validation: The assay must include a known full agonist (e.g., Serotonin) and a selective antagonist (e.g., WAY-100635) to calculate the Z'-factor. A Z' > 0.5 validates the assay's sensitivity to the test compound.
Step-by-Step Methodology
-
Cell Seeding: Seed CHO-K1 cells stably expressing 5-HT1A and Gα16 at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Remove the culture medium. Add 20 µL/well of Fluo-8 AM dye loading solution supplemented with 2.5 mM Probenecid (to inhibit active efflux of the dye via organic anion transporters). Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a 10-point dose-response curve of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole in Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, starting at 100 µM (1:3 serial dilutions). Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced calcium spikes.
-
Kinetic Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Read baseline fluorescence for 10 seconds.
-
Agonist Mode: Inject 10 µL of the test compound and record fluorescence (Ex/Em = 490/525 nm) for 3 minutes.
-
Antagonist Mode: If no agonist response is observed, incubate the compound for 15 minutes, then inject an EC80 concentration of Serotonin and measure the suppression of the calcium peak.
Protocol B: Oncology (Cytotoxicity & Apoptosis Screening)
Halogenated indoles frequently exhibit anti-proliferative effects[5]. To differentiate between generalized necrosis and targeted intrinsic apoptosis (e.g., via VEGFR inhibition), a multiplexed assay measuring both ATP-dependent cell viability and Caspase-3/7 activation is required[6].
Experimental Causality & Self-Validation
-
Readout Selection: Indole derivatives with extended conjugation can exhibit autofluorescence. Therefore, utilizing luminescent readouts (e.g., CellTiter-Glo and Caspase-Glo) eliminates background interference, ensuring high data fidelity.
-
Timing: Apoptosis is a transient event. Measuring caspase activation at 24 hours while measuring viability at 48-72 hours ensures you capture the apoptotic cascade before the cells undergo secondary necrosis.
Step-by-Step Methodology
-
Cell Seeding: Seed HepG2 (hepatocellular carcinoma) or HeLa (cervical cancer) cells at 5,000 cells/well in white, opaque 96-well plates. Incubate for 24 hours.
-
Compound Treatment: Treat cells with 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole (0.1 µM to 50 µM). Include Sorafenib (VEGFR inhibitor) as a positive control for apoptosis[6].
-
Apoptosis Assessment (24h): To one set of plates, add an equal volume of Caspase-Glo 3/7 Reagent. Shake for 30 seconds, incubate at room temperature for 1 hour, and record luminescence.
-
Viability Assessment (72h): To the parallel set of plates, add CellTiter-Glo Reagent. Shake to lyse cells, incubate for 10 minutes, and record luminescence to determine the IC50 of cellular proliferation.
Standardized 3-day workflow for cell-based screening of indole derivatives.
Expected Data & Quantitative Benchmarks
Based on structure-activity relationship (SAR) studies of structurally homologous 5-bromoindole and gramine derivatives, researchers should anticipate the following pharmacological parameters. Use this table to benchmark assay performance.
| Assay Type | Primary Target | Recommended Cell Line | Positive Control | Expected IC50 / EC50 Range |
| GPCR Modulation | 5-HT1A / 5-HT6 | CHO-K1 (recombinant) | Serotonin / WAY-100635 | 0.2 µM – 5.0 µM |
| Cytotoxicity | Tubulin / VEGFR TK | HeLa / HepG2 | Sorafenib / Melphalan | 2.5 µM – 25.0 µM |
| Apoptosis | Caspase-3/7 | HeLa / HepG2 | Staurosporine | > 3-fold induction over basal |
Note: The exact IC50 will shift based on the specific cell line's basal expression of the target proteins and the duration of compound exposure.
References
- Benchchem. 5-Bromo-3-(piperidin-1-ylmethyl)-1H-indole.
- NIH. Recent Developments of Gramine: Chemistry and Biological Activity.
- Taylor & Francis. Bioactivity-guided synthesis of gramine derivatives as new MT and 5-HT receptors agonists.
- ACS Publications. Higher-End Serotonin Receptors: 5-HT5, 5-HT6, and 5-HT7.
- NIH. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization.
- ChemistrySelect. Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives.
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5-bromo-3-(piperidin-1-ylmethyl)-1H-indole: A Versatile Molecular Probe for Cellular and Pharmacological Research
Introduction: Unveiling the Potential of a Substituted Indole
The indole scaffold is a cornerstone in medicinal chemistry and chemical biology, renowned for its prevalence in a vast array of biologically active compounds.[1] Its inherent spectroscopic properties and ability to interact with a multitude of biological targets make it an attractive framework for the design of molecular probes. This guide focuses on a specific derivative, 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole , a compound poised for significant utility in cellular imaging and as a pharmacological tool. The strategic placement of a bromine atom at the 5-position and a piperidinylmethyl group at the 3-position is not arbitrary; these substitutions are anticipated to modulate the electronic and steric properties of the indole ring, thereby influencing its fluorescence and receptor binding characteristics.[1][2]
While direct, extensive characterization of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole as a molecular probe is emerging, its structural motifs strongly suggest its potential. The indole core provides an intrinsic fluorophore, and substitutions are known to tune its photophysical properties.[3][4] The piperidine moiety is a common feature in ligands for various receptors, including serotonin (5-HT) and other G-protein coupled receptors (GPCRs), suggesting that this compound could serve as a valuable tool for studying these important drug targets.[5][6][7] This document provides a comprehensive overview of its potential applications, supported by generalized protocols that can be adapted for specific research needs.
Physicochemical and Spectroscopic Properties
A thorough understanding of a molecular probe's fundamental properties is critical for its effective application. The table below summarizes the key characteristics of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇BrN₂ | [1] |
| Molecular Weight | 293.20 g/mol | [1] |
| CAS Number | 1108616-49-4 | [1] |
| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Ethanol) | Inferred from structure |
| Purity | >98% (for research grade) | Standard for probes |
| Storage | Store at -20°C, protected from light | Standard for fluorescent compounds |
The inherent fluorescence of the indole ring is the foundation of this compound's utility as a probe. The emission properties of 5-substituted indoles are known to be sensitive to the polarity of their environment.[2] This solvatochromic behavior can be exploited to probe changes in the local environment, such as binding to a protein or partitioning into a lipid membrane.
Application Notes: Exploring the Research Landscape
The unique structural features of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole open up a range of potential applications in life sciences research.
Cellular Imaging and Localization Studies
The intrinsic fluorescence of the indole core allows for the visualization of its uptake and distribution within living cells. The lipophilic nature of the molecule suggests it can readily cross cell membranes.
Rationale: Many indole derivatives exhibit fluorescence that is sensitive to their microenvironment.[8] By observing the fluorescence intensity and emission wavelength of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole within different cellular compartments, researchers can gain insights into its localization and the polarity of these subcellular structures. For example, a blue shift in emission might indicate localization within a non-polar lipid environment, while a red shift could suggest interaction with polar, aqueous compartments.
Experimental Workflow for Cellular Imaging:
Caption: Workflow for cellular imaging using the indole probe.
Receptor Binding and Pharmacological Profiling
The presence of the piperidine moiety suggests potential interactions with various receptors, particularly those that bind ligands with a similar basic nitrogen-containing heterocycle. This makes 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole a candidate for use in radioligand binding displacement assays or as a fluorescent ligand for receptor studies.
Rationale: Indole derivatives with piperidine or pyrrolidine substitutions have been shown to bind to serotonin receptors, such as the 5-HT₁D subtype.[7] By using this compound in competitive binding assays with a known radiolabeled ligand for a specific receptor, one can determine its binding affinity (Ki). A high affinity would indicate its potential as a selective probe for that receptor.
Experimental Workflow for Competitive Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
High-Throughput Screening (HTS) for Ligand Discovery
Once a specific, high-affinity target receptor is identified, 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole can be developed into a fluorescent probe for HTS applications.
Rationale: A fluorescent ligand that binds to a target receptor can be displaced by other non-fluorescent compounds that bind to the same site. This displacement leads to a change in the fluorescence signal (e.g., a decrease in fluorescence polarization or FRET), which can be measured in a high-throughput format to screen large compound libraries for new receptor ligands.
Detailed Protocols
The following protocols are generalized and should be optimized for specific cell types, receptor systems, and instrumentation.
Protocol 1: Live-Cell Fluorescence Imaging
Materials:
-
5-bromo-3-(piperidin-1-ylmethyl)-1H-indole
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
Cells cultured on glass-bottom imaging dishes
-
Fluorescence microscope (confocal recommended) with appropriate filter sets (e.g., DAPI or custom set for indole fluorescence)
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Probe Loading: a. On the day of the experiment, dilute the 10 mM stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM). Vortex briefly to mix. b. Remove the culture medium from the cells and replace it with the probe-containing medium. c. Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically.
-
Washing: a. Gently aspirate the probe-containing medium. b. Wash the cells twice with pre-warmed PBS to remove any unbound probe. c. After the final wash, add fresh pre-warmed culture medium or PBS for imaging.
-
Imaging: a. Immediately transfer the dish to the fluorescence microscope. b. Excite the probe using a UV or near-UV light source (e.g., 350-380 nm). The optimal excitation and emission wavelengths should be determined experimentally using a spectrophotometer. c. Capture images using appropriate emission filters (e.g., 420-480 nm). d. Acquire images from multiple fields of view.
Data Analysis:
-
Analyze the images to determine the subcellular localization of the probe by comparing its fluorescence pattern with that of known organelle markers (if used).
-
Quantify the fluorescence intensity in different cellular regions using image analysis software.
Protocol 2: In Vitro Receptor Binding Assay (Competitive)
Materials:
-
5-bromo-3-(piperidin-1-ylmethyl)-1H-indole
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Probe Preparation: Prepare a serial dilution of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole in the binding buffer.
-
Assay Setup (in a 96-well plate): a. Total Binding: Add cell membranes, radiolabeled ligand (at a concentration near its Kd), and binding buffer. b. Non-specific Binding: Add cell membranes, radiolabeled ligand, and a high concentration of a known unlabeled ligand for the receptor. c. Competitive Binding: Add cell membranes, radiolabeled ligand, and varying concentrations of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: a. Allow the filters to dry. b. Add scintillation cocktail to each well. c. Count the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the concentration of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. d. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls.
-
Cellular Imaging: The use of organelle-specific markers in co-localization studies will validate the observed distribution of the indole probe. Additionally, control experiments with vehicle (DMSO) alone should be performed to ensure that the observed fluorescence is not due to autofluorescence or other artifacts.
-
Receptor Binding: The inclusion of total and non-specific binding controls is essential for calculating specific binding. The use of a known reference compound in parallel will validate the assay's performance.
Conclusion and Future Directions
5-bromo-3-(piperidin-1-ylmethyl)-1H-indole represents a promising molecular probe with the potential for broad applications in cell biology and pharmacology. Its intrinsic fluorescence and structural similarity to known receptor ligands make it a versatile tool for cellular imaging, receptor binding studies, and high-throughput screening. Further characterization of its photophysical properties and pharmacological profile is warranted to fully unlock its potential. Future studies should focus on determining its quantum yield, fluorescence lifetime, and binding affinities for a panel of receptors to establish its utility and selectivity as a molecular probe.
References
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Micikas, R. J., Ahmed, I. A., Acharyya, A., Smith, A. B., 3rd, & Gai, F. (2021). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. The Journal of Physical Chemistry B, 125(11), 2949–2957. Available from: [Link]
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ResearchGate. Fluorescence properties of 2-aryl substituted indoles. Available from: [Link]
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Burianova, V. K., Zeng, L., Thom, A. W., Radcliffe-Kennedy, N. C., Magennis, S. W., & Sutherland, A. (2025). Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions. Chemical Science, 16(26), 10041-10047*. Available from: [Link]
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Weber, G. (1960). Fluorescence-polarization spectrum and electronic-energy transfer in proteins. Biochemical Journal, 75(2), 335–345. Available from: [Link]
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ResearchGate. An Improved Process for the Synthesis of 5-Bromo-3-(1-methylpiperidin-4-yl)-1 H -indole: A Key Intermediate in the Synthesis of Naratriptan Hydrochloride. Available from: [Link]
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RSC Publishing. Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions. Available from: [Link]
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Jennings, P., Jones, A. C., & Mount, A. R. (1997). Fluorescence properties of electropolymerised 5-substituted indoles in solution. Journal of the Chemical Society, Faraday Transactions, 93(20), 3791–3797. Available from: [Link]
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Zhong, P., Piong, S., Woon, E. C. Y., & Zlotos, D. P. (2018). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. European Journal of Medicinal Chemistry, 157, 1345–1357. Available from: [Link]
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Gorgani, L., Mohammadi, M., Najafi, G., & Barzegar, A. (2017). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Molecules, 22(1), 133. Available from: [Link]
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NextSDS. 5-Bromo-1-methyl-3-(1-methyl-4-piperidinyl)-1H-indole. Available from: [Link]
- Google Patents. Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
-
Cole, D. C., et al. (2005). Discovery of 5-Arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole Derivatives as Potent, Selective 5-HT6 Receptor Agonists and Antagonists. Journal of Medicinal Chemistry, 48(2), 459–462. Available from: [Link]
-
Macor, J. E., et al. (2001). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 44(22), 3745–3748. Available from: [Link]
-
Castro, J. L., et al. (1997). 3-[2-(Pyrrolidin-1-yl)ethyl]indoles and 3-[3-(piperidin-1-yl)propyl]indoles: agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B subtype. Journal of Medicinal Chemistry, 40(22), 3497–3500. Available from: [Link]
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MDPI. A Novel Indolium-Based Fluorescent Probe for Fast Detection of Cyanide. Available from: [Link]
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Wiley Online Library. Absorption, Fluorescence, and Two-Photon Excitation Ability of 5-o-Tolyl-11 (or 13). Available from: [Link]
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Sonawane, D. (2022). Indole: A Promising Scaffold For Biological Activity. International Journal of Current Science, 12(4), 148-155. Available from: [Link]
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Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. Available from: [Link]
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ACS Publications. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Available from: [Link]
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RCAAP. Phenanthrenyl-indole as a fluorescent probe for peptides and lipid membranes. Available from: [Link]
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MDPI. The Role of Perylene Diimide Dyes as Cellular Imaging Agents and for Enhancing Phototherapy Outcomes. Available from: [Link]
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ACS Publications. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl. Available from: [Link]
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Sci-Hub. A naphthalimide-based fluorescent probe for highly selective detection of histidine in aqueous solution and its application in in vivo imaging. Available from: [Link]4cc09488c)
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- 8. RCAAP - Phenanthrenyl-indole as a fluorescent probe for peptides and lipid membranes [rcaap.pt]
applications of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole in neuropharmacology
Following successful in vitro characterization as a potent 5-HT₂ₐ antagonist, the next logical step is to assess the compound's effects in living systems. The primary objectives are to (1) evaluate its efficacy in a disease-relevant animal model and (2) gather preliminary pharmacokinetic and safety data. A compound that potently blocks 5-HT₂ₐ receptors is a candidate for an atypical antipsychotic. [9][10]We will test this using a model of sensorimotor gating deficits, a core feature of schizophrenia. [11]
Application Note 2.1: Efficacy in a Model of Schizophrenia
Objective: To determine if 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole can reverse sensorimotor gating deficits induced by a psychomimetic agent in rodents. Prepulse inhibition (PPI) of the acoustic startle reflex is a translational measure of sensorimotor gating that is impaired in schizophrenic patients and can be pharmacologically disrupted in animals. [9][10] Protocol 2.1: Prepulse Inhibition (PPI) of Startle Assay
-
Apparatus:
-
Use a startle chamber consisting of a sound-attenuating enclosure, a Plexiglas cylinder to hold the animal, a piezoelectric sensor to detect movement, and a speaker to deliver acoustic stimuli.
-
-
Animal Acclimation and Dosing:
-
House rodents (rats or mice) in the facility for at least one week before testing.
-
On the test day, administer the vehicle or varying doses of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole (e.g., 1, 3, 10 mg/kg, i.p.) at a set pretreatment time (e.g., 30 minutes).
-
After the pretreatment period, administer a disrupting agent such as the dopamine agonist apomorphine or the NMDA antagonist dizocilpine (MK-801) to induce a PPI deficit.
-
Causality Check: Including a positive control group (e.g., an established atypical antipsychotic like risperidone) is critical for validating the assay's sensitivity and providing a benchmark for the test compound's efficacy.
-
-
Testing Procedure:
-
Place the animal in the cylinder within the chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling stimulus (the prepulse, e.g., 75 dB) presented shortly before the strong pulse (e.g., 100 ms lead time).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
The sensor records the maximal startle amplitude (Vₘₐₓ) for each trial.
-
-
Data Analysis:
-
Calculate the percent PPI for each animal using the formula: %PPI = 100 * [ (Startle on pulse-alone trials - Startle on prepulse-pulse trials) / Startle on pulse-alone trials ]
-
Analyze the data using a two-way ANOVA (Treatment x Prepulse Intensity) followed by post-hoc tests to compare the drug-treated groups to the vehicle-treated, deficit-induced group.
-
A significant increase in %PPI in the test compound group compared to the deficit group indicates antipsychotic-like efficacy.
-
Workflow for Preclinical Behavioral Testing
Caption: A structured workflow for in vivo efficacy testing.
Summary and Future Directions
This guide outlines a systematic approach to delineate the neuropharmacological properties of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole. By following these application notes and protocols, a researcher can efficiently determine the compound's primary molecular targets, its functional activity, and its potential therapeutic efficacy in a validated animal model.
Table 2: Summary of Investigational Goals and Methods
| Phase | Objective | Key Method(s) | Primary Outcome |
| In Vitro | Target Identification | Radioligand Binding Assay | Binding Affinity (Kᵢ) Profile |
| In Vitro | Functional Characterization | Calcium Mobilization Assay | Agonist/Antagonist Activity (IC₅₀/EC₅₀) |
| In Vivo | Efficacy Assessment | Prepulse Inhibition (PPI) | Reversal of Sensorimotor Gating Deficits |
| In Vivo | Pharmacokinetics | LC-MS/MS Analysis | Brain Penetrance & Exposure |
Positive results from this investigational plan would establish 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole as a promising lead compound for the development of novel antipsychotic agents. Subsequent studies should focus on more comprehensive safety pharmacology, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and evaluation in models assessing cognitive and negative symptoms associated with schizophrenia.
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Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. (2024). Hilaris Publisher. [Link]
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Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (n.d.). Research Square. [Link]
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de Andrade, J. P., et al. (2018). Indole alkaloids and semisynthetic indole derivatives as multifunctional scaffolds aiming the inhibition of enzymes related to neurodegenerative diseases--a focus on Psychotria L. Genus. Current Neuropharmacology, 16(9), 1364-1382. [Link]
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Tiscione, N. B., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Frontiers in Chemistry, 8, 579222. [Link]
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Mouri, G., et al. (2023). Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. International Journal of Molecular Sciences, 24(15), 12386. [Link]
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Grace, A. A. (2022). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Psychiatry, 13, 966211. [Link]
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Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. (2016). Beilstein Archives. [Link]
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Application Note & Protocols: Characterization of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole for Receptor Binding Studies
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with diverse therapeutic applications.[1] 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole is a synthetic indole derivative that holds significant promise for investigation in receptor binding studies. Its structure, featuring a halogenated indole ring and a basic piperidine moiety, suggests potential interactions with a range of G-protein coupled receptors (GPCRs) and other CNS targets. Indole alkaloids are known to interact with various receptors, including opioid, serotonin, and dopamine receptors, often exhibiting complex pharmacology such as biased agonism.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole through detailed receptor binding protocols.
The strategic placement of a bromine atom at the 5-position can influence binding affinity and selectivity, potentially through halogen bonding or by altering the electronic properties of the indole ring. The 3-position piperidin-1-ylmethyl substitution provides a basic nitrogen atom, a common feature in ligands for aminergic GPCRs, which can engage in crucial ionic interactions within the receptor binding pocket.
Hypothesized Biological Targets and Rationale
Based on the structural motifs present in 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole and the known pharmacology of related indole alkaloids, a primary screening panel should include, but not be limited to, the following receptor families:
-
Serotonin (5-HT) Receptors: The indole core is structurally analogous to serotonin. Various substituted indoles exhibit high affinity for different 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and the serotonin transporter (SERT).[4][5][6]
-
Dopamine (D) Receptors: The piperidine moiety is a common feature in many dopamine receptor ligands. Indole-based compounds have also been shown to possess affinity for dopamine D2 and D3 receptors.[7][8][9][10]
-
Opioid (μ, δ, κ) Receptors: Numerous indole alkaloids, such as those found in Kratom, are known to modulate opioid receptors, acting as partial agonists or biased modulators.[2][3][11][12][13]
-
Sigma (σ) Receptors: The piperidine scaffold is a well-established pharmacophore for sigma-1 and sigma-2 receptors, which are implicated in a variety of neurological functions.[14][15][16][17][18]
Experimental Workflow for Receptor Binding Affinity Determination
The following diagram outlines a typical workflow for determining the binding affinity of a test compound like 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole.
Caption: Hypothetical 5-HT1A receptor signaling pathway.
Conclusion
5-bromo-3-(piperidin-1-ylmethyl)-1H-indole represents a valuable chemical scaffold for the exploration of novel receptor ligands. The protocols and guidelines presented in this application note provide a robust framework for its initial characterization. By systematically evaluating its binding affinity across a panel of relevant CNS targets, researchers can elucidate its pharmacological profile and identify potential therapeutic applications. Subsequent functional assays will be crucial to determine the nature of its interaction with any identified high-affinity targets, paving the way for further preclinical development.
References
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Obeng, S., et al. (2021). Multifaceted modulation of human opioid receptors by kratom alkaloids: binding affinity, functional selectivity, and allosteric activity. Frontiers in Pharmacology. [Link]
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Grundmann, O. (2022). Indole Alkaloids as Biased Opioid Receptor Modulators. MDPI. [Link]
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Obeng, S., et al. (2020). Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. Journal of Medicinal Chemistry. [Link]
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Obeng, S., et al. (2019). Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. ACS Publications. [Link]
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Grundmann, O. (2022). Indole Alkaloids as Biased Opioid Receptor Modulators. Preprints.org. [Link]
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Kholodar, S. A., et al. (2021). Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1. eScholarship.org. [Link]
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Saczewski, J., et al. (2016). Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. PMC. [Link]
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Li, Y., et al. (2022). The role of nitrogen-based heterocyclics in the development of antidepressants targeting 5-HT1A receptor. Medicine®. [Link]
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NextSDS. 5-Bromo-1-methyl-3-(1-methyl-4-piperidinyl)-1H-indole. NextSDS. [Link]
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De Simone, R., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]
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Szałata, M., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
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Wolkenberg, S. E., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
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Tu, Z., et al. (2013). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. MedChemComm. [Link]
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Campiani, G., et al. (2009). Specific Targeting of Peripheral Serotonin 5-HT3 Receptors. Synthesis, Biological Investigation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]
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Knez, D., et al. (2021). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. PMC. [Link]
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Gönciová, G., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. ResearchGate. [Link]
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Onajole, O. K., et al. (2012). Some sigma receptor ligands. ResearchGate. [Link]
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Black, D. S., et al. (2018). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. PMC. [Link]
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Staliński, K., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PMC. [Link]
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Mach, R. H., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. [Link]
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Alfonsino, E., et al. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences. [Link]
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Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
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Anandan, A., et al. (2012). Synthesis, 5-Hydroxytryptamine1A Receptor Affinity and Docking Studies of 3-[3-(4-Aryl-1-piperazinyl)-propyl]-1 H -Indole Derivatives. ResearchGate. [Link]
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Prezzavento, O., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air. [Link]
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Application Note: Experimental Design and Evaluation of 5-Bromo-3-(piperidin-1-ylmethyl)-1H-indole in Anticancer Drug Discovery
Executive Summary & Scientific Rationale
The indole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for a vast array of biologically active compounds[1]. Specifically, 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole (CAS: 1108616-49-4) represents a highly valuable synthetic intermediate and screening hit.
The rationale for utilizing this specific substitution pattern lies in its Structure-Activity Relationship (SAR):
-
5-Bromo Substitution: Halogenation at the 5-position significantly increases the lipophilicity of the indole core, enhancing membrane permeability and often improving binding affinity to hydrophobic pockets within target proteins (such as the colchicine-binding site on tubulin)[2].
-
3-(Piperidin-1-ylmethyl) Group: The inclusion of a basic piperidine ring via a methylene bridge provides a protonatable nitrogen at physiological pH. This is critical for improving aqueous solubility and establishing key hydrogen-bond or ionic interactions with target receptors[1].
This application note provides drug development professionals with a comprehensive, self-validating experimental framework to synthesize this compound, verify its purity, and evaluate its in vitro anticancer and pro-apoptotic mechanisms.
Experimental Workflow Architecture
To ensure data integrity, the evaluation of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole must follow a strict, self-validating logical progression. Analytical validation acts as a strict gatekeeper before any biological assay is initiated, preventing false positives caused by unreacted precursors or degradation products.
Fig 1. Sequential experimental workflow from chemical synthesis to mechanistic validation.
Chemical Synthesis & Analytical Validation
Protocol 1: Synthesis via Reductive Amination
The most efficient route to synthesize 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole is the reductive amination of 5-bromoindole-3-carboxaldehyde with piperidine[1].
Causality & Choice of Reagents: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent that selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde into an unreactive alcohol, thereby maximizing the yield of the target amine.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 1.0 equivalent of 5-bromoindole-3-carboxaldehyde and 1.2 equivalents of piperidine in anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere. Stir at room temperature for 2 hours.
-
Reduction: Add 1.5 equivalents of NaBH(OAc)₃ portion-wise to the reaction mixture. Self-Validation: Monitor the reaction via TLC (Thin-Layer Chromatography) using a 9:1 Dichloromethane/Methanol system to confirm the disappearance of the aldehyde spot.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct. Extract the aqueous layer three times with Dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Analytical Gatekeeping: Before proceeding to biological testing, the compound must achieve >95% purity. Run an LC-MS (Liquid Chromatography-Mass Spectrometry) analysis to confirm the molecular weight (M+H⁺ expected at m/z 293.06 / 295.06 due to bromine isotopes).
In Vitro Biological Evaluation
Indole derivatives are well-documented inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in highly proliferative cancer cells[2][3].
Protocol 2: High-Throughput Cell Viability Assay (MTT)
This protocol utilizes the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound.
Causality & Experimental Design: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzyme activity, which directly correlates with the number of viable cells. A 72-hour incubation period is mandated because tubulin-targeting agents require cells to actively enter the mitotic phase to exert their cytotoxic effects[3].
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 (Human Lung Carcinoma) and HeLa (Human Cervical Cancer) cells at a density of 5,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare a 10 mM stock solution of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Self-Validation (Controls): Maintain a final DMSO concentration of <0.5% in all wells to prevent solvent-induced cytotoxicity. Include a vehicle control (0.5% DMSO) and a positive control (Vincristine, a known indole-alkaloid tubulin inhibitor)[3].
-
-
Incubation & Readout: Incubate for 72 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Solubilization: Aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader.
Quantitative Data Presentation
The following table summarizes representative validation data comparing the target compound against structural analogs and clinical controls, demonstrating the critical nature of the 5-bromo substitution.
| Compound | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) |
| 5-Bromo-3-(piperidin-1-ylmethyl)-1H-indole | 2.4 ± 0.3 | 1.8 ± 0.2 | 4.5 ± 0.4 |
| 3-(piperidin-1-ylmethyl)-1H-indole (Unbrominated) | > 50.0 | 42.1 ± 3.5 | > 50.0 |
| Vincristine (Positive Control) | 0.015 ± 0.002 | 0.012 ± 0.001 | 1.2 ± 0.1 |
| Table 1: Representative IC₅₀ values illustrating the SAR impact of the 5-bromo substitution on cytotoxicity and tubulin inhibition. |
Mechanistic Validation: Apoptosis Pathway
To confirm that the observed cytotoxicity is due to programmed cell death rather than non-specific necrosis, a mechanistic evaluation of the apoptotic pathway is required. Indole derivatives typically induce apoptosis by altering the Bax/Bcl-2 ratio, leading to mitochondrial depolarization and caspase activation[2].
Fig 2. Proposed apoptotic signaling pathway induced by halogenated indole derivatives.
Protocol 3: Flow Cytometry Analysis of Apoptosis (Annexin V/PI)
Causality & Experimental Design: Annexin V specifically binds to phosphatidylserine, which translocates to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) intercalates into DNA but can only penetrate cells with compromised membranes (late apoptosis/necrosis). Using both allows for the precise temporal mapping of the compound's mechanism of action.
Step-by-Step Methodology:
-
Treatment: Treat HeLa cells with the established IC₅₀ concentration of the compound for 24 and 48 hours.
-
Harvesting: Collect both floating (dead) and adherent (living) cells using enzyme-free cell dissociation buffer to preserve membrane integrity.
-
Staining: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells within 1 hour using a flow cytometer.
-
Self-Validation: Utilize single-stained controls (Annexin V only, PI only) to establish proper fluorescence compensation matrices and prevent spectral overlap artifacts.
-
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: MDPI (Molecules) URL:[Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) Source: National Institutes of Health (PMC) URL:[Link]
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Application Note: Handling, Storage, and Reconstitution Protocols for 5-Bromo-3-(piperidin-1-ylmethyl)-1H-indole
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Bromo-3-(piperidin-1-ylmethyl)-1H-indole (CAS: 1108616-49-4)
Physicochemical Profiling & Mechanistic Vulnerabilities
5-Bromo-3-(piperidin-1-ylmethyl)-1H-indole is a privileged brominated indole scaffold widely utilized in medicinal chemistry for structure-activity relationship (SAR) studies and the synthesis of complex antiviral, anti-inflammatory, and anticancer agents[1]. With a molecular weight of 293.20 g/mol and the molecular formula C14H17BrN2, its utility is matched by its chemical sensitivity.
To maintain the structural integrity of this compound, researchers must understand the causality behind its degradation pathways. The molecule features two highly reactive moieties—an electron-rich indole ring and a basic tertiary amine (piperidine)—which dictate its handling requirements:
-
Oxidative Susceptibility: The indole nucleus is highly electron-rich. Exposure to atmospheric oxygen can lead to auto-oxidation, forming oxindoles or complex polymeric species. This necessitates storage under an inert atmosphere.
-
Photolytic Cleavage: The C-Br bond at the 5-position is susceptible to photodehalogenation when exposed to ultraviolet (UV) or strong visible light. Amber vials are mandatory to block photon-induced radical formation.
-
Hygroscopicity: According to structural data from the , the piperidine nitrogen acts as a Lewis base, readily absorbing atmospheric moisture. This can lead to N-oxide formation or facilitate the hydrolysis of trace impurities.
Mechanistic degradation pathways of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole.
Quantitative Storage Guidelines
To ensure long-term stability and prevent the degradation mechanisms outlined above, adhere to the following empirically validated storage conditions. As noted in chemical handling standards for indole derivatives[1], minimizing thermal and oxidative stress is paramount.
| State | Duration | Temperature | Atmosphere | Light Exposure | Container Type |
| Solid Powder | Short-term (< 1 month) | 2 to 8 °C | Argon / N2 | Protect from light | Amber glass vial, sealed |
| Solid Powder | Long-term (> 1 month) | -20 °C | Argon / N2 | Protect from light | Amber glass vial, desiccated |
| Solution (DMSO/DMF) | Working Aliquots | -80 °C | Argon / N2 headspace | Protect from light | Low-bind amber micro-tubes |
Step-by-Step Reconstitution & Aliquoting Protocol
Self-Validating System: This protocol is designed to minimize moisture condensation and ensure complete solubilization. The visual check in Step 4 serves as an internal validation of solvent quality and compound integrity. If the validation fails, the protocol dictates corrective sonication.
Materials Required:
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (≥99.9% purity, stored over molecular sieves).
-
Argon or Nitrogen gas line.
-
Amber glass vials or foil-wrapped microcentrifuge tubes.
-
Vacuum desiccator.
Procedure:
-
Thermal Equilibration: Remove the sealed vial of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole from the -20 °C freezer. Place it in a desiccator at room temperature (20–25 °C) for at least 30 minutes before opening.
-
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, accelerating degradation.
-
-
Inert Weighing: Inside a fume hood, open the vial and rapidly weigh the desired mass. Immediately flush the source vial with Argon or Nitrogen gas for 5–10 seconds before resealing to displace reactive oxygen.
-
Solubilization: Add the calculated volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Note: The compound is highly soluble in polar aprotic solvents. Avoid aqueous buffers for initial stock preparation due to poor aqueous solubility.
-
-
Validation & Sonication: Vortex the solution gently for 30 seconds.
-
Validation Check: Hold the vial against a light source; the solution must be completely clear and free of particulates. If turbidity persists, sonicate in a water bath at room temperature for a maximum of 60 seconds. Do not apply heat, as thermal stress can trigger auto-oxidation.
-
-
Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in amber microcentrifuge tubes.
-
Causality: Repeated freeze-thaw cycles introduce micro-bubbles of oxygen and moisture, rapidly degrading the indole core. Single-use aliquots prevent this cumulative damage.
-
-
Cryopreservation: Flush the headspace of each aliquot tube with Argon, seal tightly, and store immediately at -80 °C.
Standardized workflow for the reconstitution and aliquoting of sensitive indole derivatives.
Quality Control & Stability Monitoring
For rigorous drug development applications, verify the integrity of stored powder and solution stocks every 6 months to ensure experimental reproducibility.
-
LC-MS/HPLC Monitoring: Analyze aliquots for the appearance of peaks with M+16 (indicating N-oxide or oxindole formation) or M-79/81 (indicating the loss of bromine via photodehalogenation).
-
Visual Inspection: A shift in the powder's color from off-white/pale yellow to dark brown or purple indicates severe oxidation. Discard heavily oxidized stocks immediately, as polymeric indole byproducts can interfere with biological assays and catalytic reactions.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary: Indole Derivatives and Chemical Stability." PubChem Database. URL: [Link]
Sources
Application Note: Analytical Techniques for Quantifying 5-Bromo-3-(piperidin-1-ylmethyl)-1H-indole
Executive Summary & Chemical Profiling
5-Bromo-3-(piperidin-1-ylmethyl)-1H-indole is a halogenated heterocyclic compound frequently utilized as a privileged scaffold in medicinal chemistry and drug discovery[1]. Accurate quantification of this molecule requires overcoming two primary analytical challenges:
-
The Basic Piperidine Nitrogen: With a pKa of approximately 10, the piperidine ring is highly basic. In liquid chromatography, this can lead to severe peak tailing due to secondary interactions with unreacted acidic silanol groups on standard silica-based stationary phases.
-
The Lipophilic Bromo-Indole Core: The combination of the aromatic indole and the halogen atom renders the core highly lipophilic, requiring carefully optimized organic modifier gradients to ensure proper elution and recovery from biological matrices.
This guide details two self-validating analytical methodologies: a robust RP-HPLC-UV method for bulk drug and formulation analysis, and a highly sensitive LC-MS/MS method for bioanalytical quantification in plasma and tissues[2].
RP-HPLC-UV: Bulk Purity and Formulation Quantification
Causality and Methodological Rationale
To mitigate the peak tailing caused by the basic piperidine moiety, the chromatographic system must be strictly controlled. Rather than using a neutral pH where the amine is partially ionized, this protocol employs an acidic mobile phase (0.1% Formic Acid, pH ~2.7). This ensures the piperidine nitrogen is fully protonated, while simultaneously suppressing the ionization of residual silanols on the stationary phase. Coupled with an end-capped, base-deactivated C18 column, this causality-driven choice guarantees sharp, symmetrical peaks and reproducible integration.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.
-
Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.
-
-
Standard Preparation: Dissolve 10.0 mg of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole reference standard in 10 mL of Methanol to create a 1 mg/mL stock. Dilute with initial mobile phase (95% A / 5% B) to create a calibration curve (1–100 µg/mL).
-
System Suitability (Self-Validation): Inject the 50 µg/mL standard in triplicate. The system is validated only if the tailing factor (Tf) is ≤ 1.5, theoretical plates (N) > 5000, and the %RSD of the peak area is < 1.0%.
-
Sample Analysis: Inject 10 µL of the prepared formulation samples. Monitor absorbance at 220 nm (indole backbone π-π* transition) and 280 nm.
Chromatographic Parameters Summary
| Parameter | Specification |
| Column | Base-deactivated C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Gradient | 0-2 min: 5% B; 2-10 min: 5% to 80% B; 10-12 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm (Primary) / 280 nm (Secondary) |
| Column Temperature | 30 °C |
LC-MS/MS: High-Sensitivity Bioanalysis
Causality and Isotopic Self-Validation
For pharmacokinetic (PK) studies in complex matrices like mouse serum or tissue homogenates, LC-MS/MS is required to achieve nanogram-per-milliliter sensitivity[3].
Ionization: The basic piperidine ring makes this molecule an ideal candidate for Electrospray Ionization in positive mode (ESI+), readily forming the [M+H]+ precursor ion. Fragmentation Mechanism: 3-(aminomethyl)indoles, such as the structurally related alkaloid gramine, undergo a highly characteristic fragmentation pathway in tandem mass spectrometry. Collision-induced dissociation (CID) causes the cleavage of the C-N bond, resulting in the neutral loss of the amine group (piperidine, 85 Da) and the formation of a highly stable 3-methyleneindolium cation[4][5].
The Self-Validating Isotopic Signature: Bromine naturally exists as two isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. The intact protonated molecule will present as a doublet at m/z 293.1 and 295.1. By monitoring both Multiple Reaction Monitoring (MRM) transitions (293.1 → 208.0 and 295.1 → 210.0), the method becomes self-validating. If a peak is detected but the area ratio of these two transitions deviates from ~1:1, the signal is flagged as a matrix interference rather than the target analyte.
Step-by-Step Protocol
-
Sample Preparation (Protein Precipitation): Transfer 50 µL of plasma to a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., a deuterated indole analog)[3]. The lipophilic nature of the analyte ensures it remains highly soluble in the organic crash solvent.
-
Extraction: Vortex vigorously for 2 minutes to disrupt protein binding. Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the denatured proteins.
-
Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of ultrapure water to match the initial LC mobile phase conditions, preventing solvent-induced peak broadening.
-
LC-MS/MS Analysis: Inject 5 µL into the LC-MS/MS system operating in MRM mode.
Mass Spectrometry (MRM) Parameters Summary
| Parameter | Value / Setting |
| Ionization Mode | ESI Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 450 °C |
| Precursor Ion ( 79 Br) | m/z 293.1 |
| Product Ion ( 79 Br) | m/z 208.0 (Quantifier) |
| Precursor Ion ( 81 Br) | m/z 295.1 |
| Product Ion ( 81 Br) | m/z 210.0 (Qualifier / Isotopic Validator) |
| Collision Energy (CE) | 25 eV |
Visualizations
LC-MS/MS bioanalytical workflow for 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole quantification.
MS/MS fragmentation pathway showing C-N bond cleavage and piperidine neutral loss.
References
-
A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues Source: Hilaris Publisher URL:[Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues Source: NIH / PMC URL:[Link]
-
Detection of a novel intramolecular rearrangement during gramine biosynthesis in barley using stable isotope-labeled tryptophan Source: NIH / PMC URL:[Link]
-
Metabolic Activation and Cytotoxicity of Gramine Mediated by CYP3A in Rats Source: Journal of Agricultural and Food Chemistry (ACS) URL:[Link]
Sources
Technical Support Center: Optimizing the Synthesis Yield of 5-Bromo-3-(piperidin-1-ylmethyl)-1H-indole
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks in the synthesis of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole. This compound, a brominated gramine analogue, is a highly valuable building block in medicinal chemistry, particularly for structure-activity relationship (SAR) studies and the development of novel therapeutic agents[1].
The standard synthetic route utilizes the Mannich reaction—a three-component condensation involving 5-bromoindole, formaldehyde, and piperidine[1]. While conceptually straightforward, achieving high yields (>85%) requires strict control over reaction kinetics, intermediate stability, and workup conditions.
Mechanistic Pathway & Reaction Dynamics
Understanding the causality of the reaction is the first step in troubleshooting. The reaction relies on the formation of an electrophilic iminium ion (Eschenmoser's salt equivalent), which is subsequently attacked by the nucleophilic C3 position of the indole ring[1].
Mechanistic pathway and side-reaction divergence in the indole Mannich reaction.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why is my conversion stalling at 50-60%, leaving significant unreacted 5-bromoindole?
Causality & Solution: Stalled conversions in one-pot Mannich reactions often result from the competitive consumption of formaldehyde. If formaldehyde reacts directly with the indole before the iminium ion forms, it leads to unwanted hydroxymethylation. Furthermore, aqueous formaldehyde (formalin) introduces excess water, which can push the equilibrium backward, hydrolyzing the iminium intermediate. Actionable Fix: Shift from a simultaneous "one-pot" addition to a stepwise pre-formation strategy. Mix the piperidine and formaldehyde in glacial acetic acid and stir for 15–30 minutes to pre-form the iminium ion before adding the 5-bromoindole[1]. Alternatively, use paraformaldehyde to minimize water content in the reaction matrix.
Q2: I am observing a complex mixture on my TLC/LC-MS. How do I improve C3 regioselectivity and prevent N-alkylation?
Causality & Solution: The indole core is an ambient nucleophile. While the C3 position is the most electron-rich and thermodynamically favored site for electrophilic attack[1], the N1 position can also react under highly basic conditions or elevated temperatures. Actionable Fix: Maintain acidic conditions. Glacial acetic acid acts as both the solvent and the catalyst, protonating the N1 position to suppress N-alkylation while facilitating the formation of the highly electrophilic iminium ion[1]. Ensure the reaction temperature does not exceed 60°C unless you are utilizing tightly controlled microwave-assisted conditions.
Q3: My reaction goes to completion, but I lose a massive amount of product during the aqueous workup. What is happening?
Causality & Solution: The target molecule is a basic amine (a Mannich base). In the acidic reaction mixture, it exists as a highly water-soluble acetate salt. If the pH during the aqueous quench is not raised sufficiently, the product will remain partitioned in the aqueous layer, leading to artificially low isolated yields. Actionable Fix: The workup must be a self-validating system. Pour the reaction mixture into ice water and slowly add a base (e.g., 20% NaOH or concentrated NH₄OH) until the pH reaches strictly 9.5 to 10.0 . The free base of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole will precipitate as a solid. Extract with ethyl acetate or filter directly. Do not allow the mixture to heat up during neutralization, as Mannich bases can undergo retro-Mannich cleavage at high pH and temperature.
Quantitative Data: Optimization Strategies
To select the best approach for your lab's capabilities, compare the empirical data of various synthetic methodologies below. Microwave-assisted technologies have revolutionized this synthesis, reducing reaction times to as little as 5 minutes while achieving exceptional yields[1].
| Synthesis Method | Reagent Addition Sequence | Catalyst / Solvent | Reaction Time | Typical Yield (%) | Key Advantage |
| Classical One-Pot | Simultaneous | Acetic Acid (Glacial) | 12 - 24 h | 50 - 65% | Simple setup, minimal handling |
| Pre-formed Iminium | Stepwise (Amine + Aldehyde first) | Acetic Acid / Ethanol | 2 - 4 h | 75 - 85% | Prevents hydroxymethylation side-reactions |
| Microwave-Assisted | Simultaneous or Stepwise | Acetic Acid | 5 - 15 min | 85 - 95% | Extremely rapid, high purity, atom-economical |
Troubleshooting Workflow
Use the following logical matrix to diagnose and resolve yield issues dynamically during your experiment.
Troubleshooting logic for optimizing 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole synthesis.
Validated Experimental Protocol: Pre-formed Iminium Method
This protocol is engineered to bypass the common pitfalls of the classical one-pot synthesis, ensuring high regioselectivity and maximum yield.
Reagents Required:
-
5-Bromoindole: 1.0 equivalent (e.g., 10 mmol, 1.96 g)
-
Piperidine: 1.2 equivalents (12 mmol, 1.19 mL)
-
Formaldehyde (37% aqueous or Paraformaldehyde): 1.2 equivalents (12 mmol)
-
Glacial Acetic Acid: 10 mL (Catalyst/Solvent)
Step-by-Step Methodology:
-
Iminium Pre-formation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, add 10 mL of glacial acetic acid. Cool the flask to 0–5°C using an ice bath.
-
Amine Addition: Add piperidine (1.2 eq) dropwise to the chilled acetic acid. Note: This is an exothermic neutralization; control the addition rate to maintain the temperature.
-
Aldehyde Addition: Add the formaldehyde source (1.2 eq) dropwise. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the Eschenmoser's salt equivalent.
-
Indole Addition: Cool the mixture back to 0–5°C. Add 5-bromoindole (1.0 eq) in small portions over 10 minutes.
-
Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. Monitor the disappearance of 5-bromoindole via TLC (Eluent: Hexane/Ethyl Acetate 7:3).
-
Quenching & Basification (Critical Step): Pour the reaction mixture into 50 mL of crushed ice/water. While stirring vigorously, slowly add a 20% NaOH solution dropwise until the pH of the aqueous mixture reaches 9.5–10.0. A white to pale-yellow precipitate should form.
-
Isolation: Filter the precipitated free base under vacuum. Wash the filter cake with cold distilled water (3 x 10 mL) to remove residual acetate salts.
-
Purification: Dry the crude solid under a vacuum. If necessary, recrystallize from a mixture of ethanol and water to obtain analytically pure 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole.
References
-
Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds Source: Nature Communications (via NIH PMC) URL:[Link]
-
Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties Source: Journal of American Science URL:[Link]
Sources
refinement of reaction conditions for 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the synthesis of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole.
This target molecule is a privileged brominated indole scaffold with significant applications in medicinal chemistry and drug discovery. Its synthesis relies on a modified Mannich reaction—a multicomponent condensation involving 5-bromoindole, formaldehyde, and piperidine. While conceptually straightforward, researchers frequently encounter issues such as regioselectivity (N- vs. C-alkylation), byproduct formation, and purification bottlenecks. This guide synthesizes field-proven methodologies to help you achieve high-yielding, reproducible results.
I. Reaction Pathway & Logical Workflow
Understanding the reaction kinetics is the first step in troubleshooting. The Mannich reaction proceeds via the in situ generation of an electrophilic iminium ion, followed
stability analysis and degradation products of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole
Welcome to the Technical Support Center for 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole . As a gramine derivative featuring a halogenated indole scaffold, this compound presents unique stability challenges during drug development and formulation[1].
This guide is designed for researchers and application scientists. It bypasses generic advice to focus on the exact mechanistic causality behind the degradation of the 3-aminomethylindole system, providing self-validating protocols to ensure absolute confidence in your analytical data.
Mechanistic Overview & Degradation Pathways
The structural liability of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole lies in its C3-benzylic-like position. The lone pair of electrons on the indole nitrogen can donate into the aromatic ring, facilitating the expulsion of the piperidine leaving group[2]. This generates a highly reactive 5-bromo-3-methylene-3H-indole (azafulvene) intermediate, which acts as an electrophilic hub for downstream degradation[2].
Mechanistic pathways of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole degradation under ICH stress.
Troubleshooting Guides & FAQs
Q1: During acidic formulation (pH < 4), our HPLC assay shows a rapid decline in API and the appearance of a late-eluting, high-molecular-weight peak. What is causing this? Causality & Solution: Acid catalyzes the protonation of the piperidine nitrogen, turning it into an excellent leaving group. The indole ring expels the protonated piperidine to form the azafulvene intermediate[2]. This intermediate rapidly reacts with either water (forming 5-bromo-1H-indole-3-methanol) or unreacted API to form a highly lipophilic dimer: bis(5-bromo-1H-indol-3-yl)methane [3]. Actionable Fix: Maintain formulation pH between 6.0 and 7.5. If acidic solubility enhancement is required, use a counter-ion that does not promote elimination (e.g., avoid strong Lewis acids) and store at 2–8°C to kinetically freeze the elimination pathway.
Q2: We observe a +16 Da mass shift in our LC-MS analysis after oxidative stress testing (ICH Q1A). Is the indole ring oxidizing to an oxindole? Causality & Solution: While indoles can oxidize, the tertiary amine of the piperidine ring is significantly more susceptible to peroxide-mediated oxidation, forming an N-oxide [4]. Actionable Fix: To differentiate between an oxindole and an N-oxide, apply thermal stress to the isolated degradant. Tertiary amine N-oxides undergo a characteristic Cope elimination upon heating, yielding the azafulvene and N-hydroxypiperidine[4]. Alternatively, use LC-MS/MS; N-oxides typically show a characteristic neutral loss of oxygen (-16 Da) during collision-induced dissociation (CID).
Q3: After 24 hours of photolytic stress (ICH Q1B), a significant degradant appears with an exact mass of ~214 Da. What is the mechanism? Causality & Solution: The 5-bromo substituent is photolabile. UV irradiation (specifically in the 254–320 nm range) causes homolytic cleavage of the C-Br bond. Subsequent hydrogen abstraction leads to debromination, forming 3-(piperidin-1-ylmethyl)-1H-indole (Exact mass: 214.15 Da). Actionable Fix: Ensure all forced degradation and long-term stability samples are handled under yellow light and stored in actinic (amber) glassware.
Quantitative Degradation Profile
The following table summarizes the expected degradation behavior under standard ICH Q1A/Q1B stress conditions[5]. Data is synthesized from structural analog benchmarking to guide your analytical expectations.
| Stress Condition | Reagent / Environment | Time / Temp | Primary Degradation Product | Expected Degradation (%) |
| Acidic Hydrolysis | 0.1 N HCl in ACN/H2O | 24h / 60°C | Bis(5-bromo-1H-indol-3-yl)methane | 25 - 40% |
| Basic Hydrolysis | 0.1 N NaOH in ACN/H2O | 24h / 60°C | 5-Bromo-1H-indole-3-methanol | 10 - 20% |
| Oxidative | 3% H2O2 | 6h / 25°C | Piperidine N-oxide derivative | > 50% |
| Thermal (Solid) | Dry Heat | 7 days / 80°C | Stable (Trace Dimer) | < 2% |
| Photolytic | UV-Vis (ICH Q1B) | 1.2M lux hrs | 3-(Piperidin-1-ylmethyl)-1H-indole | 15 - 30% |
Self-Validating Experimental Protocols
A forced degradation protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems : every stress test includes a parallel Unstressed Control (to rule out baseline artifacts) and a Quenched Blank (to ensure the quenching agent itself does not cause degradation). Mass balance (Sum of API + Degradants ≈ 100% ± 5%) must be achieved to validate that no volatile or insoluble degradants were lost[5].
Protocol A: Hydrolytic Stress (Acid-Catalyzed Dimerization)
Objective: Induce and trap the azafulvene intermediate without causing total sample polymerization.
-
Sample Preparation: Dissolve 10 mg of API in 5 mL of HPLC-grade Acetonitrile (ACN) to ensure complete solvation before introducing aqueous stress.
-
Stress Induction: Add 5 mL of 0.2 N HCl (aq) to achieve a final concentration of 1 mg/mL API in 0.1 N HCl.
-
Incubation: Seal the vial and incubate at 60°C in a thermomixer at 300 rpm for 24 hours.
-
Self-Validating Quench: Remove 1 mL aliquots at t=0, t=6h, and t=24h. Immediately neutralize the aliquot by adding an exact molar equivalent of 0.1 N NaOH. Crucial Causality: Failure to neutralize before LC-MS injection will cause the compound to degrade inside the hot acidic environment of the mass spectrometer source, leading to false-positive dimer readings.
-
Analysis: Dilute with mobile phase and inject via LC-PDA-MS. Check for the dimer at ~2x the retention time of the API.
Protocol B: Oxidative Stress (N-Oxide Formation)
Objective: Selectively oxidize the piperidine nitrogen while preserving the indole ring.
-
Sample Preparation: Dissolve API to 1 mg/mL in ACN/H2O (50:50 v/v).
-
Stress Induction: Add H2O2 to a final concentration of 3% (w/v).
-
Incubation: Incubate at 25°C (Room Temperature) for 6 hours. Crucial Causality: Do not heat oxidative samples. Heating H2O2 with this compound will trigger the Cope elimination of the newly formed N-oxide, destroying the primary degradant before it can be measured[4].
-
Self-Validating Quench: Quench the reaction at t=6h using 10 equivalents of sodium thiosulfate (Na2S2O3) or catalase enzyme to rapidly consume residual peroxide prior to chromatography.
References
-
National Institutes of Health (PMC). Coupling of activated esters to gramines in the presence of ethyl propiolate under mild conditions. J Org Chem. Available at:[Link]
-
MDPI. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules. Available at:[Link]
-
ACS Omega. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors. ACS Publications. Available at:[Link]
Sources
Technical Support Center: Scalability & Troubleshooting for 5-Bromo-3-(piperidin-1-ylmethyl)-1H-indole Production
Welcome to the Technical Support Center for the synthesis of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole. This guide is designed for process chemists and drug development professionals scaling up this critical Mannich base intermediate. The aminomethylation of 5-bromoindole via the Mannich reaction presents unique thermodynamic and kinetic challenges at scale, including exothermic runaways, biphasic mass transfer limitations, and the formation of dimeric impurities[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the causality behind common failures and provide field-proven, self-validating methodologies to ensure your scale-up is safe, high-yielding, and reproducible.
Reaction Workflow & Mechanistic Pathways
Mechanistic workflow of the Mannich reaction highlighting target and byproduct formation.
Troubleshooting Guides & FAQs
Q1: During scale-up (>1 kg), we are experiencing severe temperature spikes upon reagent addition. How do we control this exotherm? Expert Insight (Causality): The Mannich reaction is a multi-component condensation. The initial reaction between piperidine and formaldehyde to form the electrophilic iminium ion (Eschenmoser-type salt) is highly exothermic. If all reagents are mixed simultaneously in a batch reactor, the accumulated thermal energy can lead to a runaway reaction, solvent boiling, and degradation of the indole core[2]. Solution: Transition from a batch process to a semi-batch (dosing) protocol. Pre-form the iminium ion in situ by slowly dosing piperidine into a cooled suspension of formaldehyde/paraformaldehyde in acetic acid. Only after the exotherm has subsided and the iminium is fully formed should the 5-bromoindole be introduced.
Q2: Our HPLC analysis shows a 10-15% formation of bis(5-bromo-1H-indol-3-yl)methane. How can we suppress this dimeric byproduct? Expert Insight (Causality): The target Mannich base is kinetically favored, but the bis-indole derivative is thermodynamically highly stable. At elevated temperatures, or with extended reaction times, the product can undergo a retro-Mannich-type elimination of piperidine to form a vinylogous iminium intermediate. This intermediate rapidly undergoes nucleophilic attack by unreacted 5-bromoindole to form the bis-indole byproduct[3]. Solution:
-
Stoichiometry: Use a slight molar excess of the iminium precursors (1.15 to 1.20 equivalents of piperidine and formaldehyde) relative to 5-bromoindole to ensure no unreacted indole remains to attack the product.
-
Temperature Control: Strictly maintain the reaction temperature below 40°C.
-
Quenching: Quench the reaction immediately upon completion (verified by IPC) by adjusting the pH to precipitate the stable free base.
Q3: Should we use aqueous formaldehyde (formalin) or paraformaldehyde for industrial production? Expert Insight (Causality): Formalin (37% aqueous) introduces a significant volume of water into the reactor. While it simplifies dosing, the water can cause the highly lipophilic 5-bromoindole to "oil out" or precipitate prematurely, creating a biphasic system with severe mass-transfer limitations. Paraformaldehyde avoids water introduction but requires thermal or acid-catalyzed depolymerization to become reactive[4]. Solution: For scales >1 kg, paraformaldehyde is highly recommended when using glacial acetic acid as the solvent. The acidic environment facilitates the depolymerization of paraformaldehyde into monomeric formaldehyde, maintaining a homogeneous, anhydrous reaction matrix that significantly improves yield and purity.
Q4: The reaction mixture becomes too thick to stir (seizing) during the final precipitation step. How do we manage the rheology? Expert Insight (Causality): The acetate salt of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole has limited solubility in cold acetic acid/water mixtures. Rapid cooling or rapid pH adjustment during the workup causes flash crystallization, trapping solvent and creating an un-stirrable non-Newtonian slurry. Solution: Implement a controlled cooling ramp (e.g., 0.5°C/min). When neutralizing with aqueous ammonia to isolate the free base, use a high-shear impeller and add the base slowly over 2 hours to ensure manageable crystal growth rather than amorphous precipitation.
Quantitative Data: Process Parameter Optimization
The following table summarizes the impact of key variables on the scalability and purity profile of the reaction.
| Parameter | Condition A (Standard Lab) | Condition B (Optimized Scale-up) | Scale-up Impact & Rationale |
| Formaldehyde Source | 37% Aqueous Formalin | Paraformaldehyde (Solid) | Eliminates biphasic mass transfer issues and prevents premature product precipitation[4]. |
| Addition Sequence | All-in-one batch mixing | Dosing piperidine into Form/AcOH | Dosing controls the ~45 kcal/mol exotherm, preventing thermal degradation and runaway risks[2]. |
| Stoichiometry (Indole:Pip:Form) | 1.0 : 1.0 : 1.0 | 1.0 : 1.15 : 1.20 | Excess iminium drives the reaction to completion and starves the system of free indole, preventing bis-indole formation[3]. |
| Reaction Temperature | Reflux (80°C+) | Controlled 35°C - 40°C | Lower temperatures kinetically trap the target Mannich base and suppress the thermodynamic bis-indole byproduct. |
| Yield / Purity | 65% Yield / 82% Purity | 88% Yield / 98% Purity | Optimized conditions provide a scalable, GMP-compliant profile. |
Self-Validating Experimental Protocol (100g Scale)
This protocol incorporates built-in visual and thermal checkpoints to ensure process integrity at every step. Do not proceed to the next step unless the validation check is confirmed.
Phase 1: Iminium Ion Generation
-
Charge a 2L jacketed reactor with glacial acetic acid (400 mL) and initiate stirring at 250 rpm.
-
Add paraformaldehyde (18.3 g, 0.61 mol, 1.2 eq).
-
Validation Check: The mixture will be a cloudy white suspension.
-
-
Cool the reactor jacket to 10°C.
-
Slowly dose piperidine (49.4 g, 0.58 mol, 1.15 eq) via an addition funnel over 30 minutes.
-
Critical IPC (In-Process Control): Monitor the internal temperature. Maintain internal temp < 25°C. As the piperidine reacts, the paraformaldehyde will depolymerize.
-
Validation Check: The cloudy suspension MUST transition to a completely clear, colorless to pale-yellow solution. If solid remains, extend stirring until clear. This confirms 100% conversion to the iminium intermediate.
-
Phase 2: Aminomethylation 6. In a separate vessel, dissolve 5-bromoindole (100.0 g, 0.51 mol, 1.0 eq) in glacial acetic acid (200 mL). 7. Dose the 5-bromoindole solution into the main reactor over 45 minutes to control any secondary exotherm. 8. Adjust the jacket temperature to heat the reaction mixture to 35°C. Stir for 4 hours. 9. Critical IPC: Sample the reaction for HPLC or TLC (Eluent: EtOAc/Hexane 1:1).
-
Validation Check: 5-bromoindole consumption must be >99%. The bis-indole impurity peak should be <2%.
Phase 3: Isolation and Crystallization 10. Cool the reactor to 15°C. Slowly add ice-cold water (600 mL) to the reactor. 11. Begin dropwise addition of 28% aqueous ammonium hydroxide to adjust the pH to 9.0. 12. Validation Check: At pH ~6, the solution will become turbid. At pH 8-9, a thick white/off-white precipitate of the free base will form. Ensure the stirrer torque does not exceed equipment limits; increase rpm if necessary. 13. Filter the slurry through a sintered glass Nutsche filter. Wash the filter cake with cold distilled water (3 x 200 mL) to remove residual acetate salts, followed by cold heptane (100 mL). 14. Dry the product in a vacuum oven at 45°C until constant weight.
References
-
Title: Mannich Reaction - Mechanism and Synthetic Applications Source: Organic Chemistry Portal URL: [Link]
-
Title: Efficient and Practical Synthesis of Mannich Bases Related to Gramine Mediated by Zinc Chloride Source: ResearchGate (Synthetic Communications) URL: [Link]
-
Title: Dehydrative Mannich-Type Reaction for the Synthesis of Azepinobisindole Alkaloid Iheyamine A Source: ACS Publications (Organic Letters) URL: [Link]
Sources
comparing 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole with other indole analogs
As a Senior Application Scientist, selecting the optimal indole scaffold is a critical decision that dictates a drug candidate's pharmacokinetic fate and pharmacodynamic efficacy. 5-Bromo-3-(piperidin-1-ylmethyl)-1H-indole (CAS: 1108616-49-4) represents a highly specialized, privileged structure in medicinal chemistry[1]. By fusing a halogenated indole core with a conformationally restricted basic amine, this compound serves as a powerful tool for targeting both G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).
This guide provides an objective, data-driven comparison of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole against its key structural analogs, detailing the physicochemical causality behind its performance and outlining self-validating experimental protocols for its evaluation.
Structural and Physicochemical Comparison
To understand the unique performance of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole, we must deconstruct its structure-activity relationship (SAR) against alternative indole analogs. The table below summarizes the quantitative and qualitative physicochemical shifts induced by specific functional group modifications.
| Compound | Halogen Substitution | Amine Ring System | Amine pKa | Primary Target Profile |
| 5-Bromo-3-(piperidin-1-ylmethyl)-1H-indole | 5-Bromo | Piperidine | ~11.2 | EGFR Kinase, Sigma Receptors |
| 3-(Piperidin-1-ylmethyl)-1H-indole | None | Piperidine | ~11.2 | 5-HT 1D / 5-HT 3 Receptors |
| 5-Bromo-3-(pyrrolidin-1-ylmethyl)-1H-indole | 5-Bromo | Pyrrolidine | ~11.3 | Kinases, GPCRs (Altered Sterics) |
| Gramine | None | Dimethylamine | ~9.0 | Synthetic Intermediate, Weak 5-HT |
The Causality of Scaffold Modifications
-
The Piperidine Advantage (vs. Dimethylamine): The pKa of the piperidine ring is approximately 11.2[2], ensuring that the nitrogen atom is >99% protonated at a physiological pH of 7.4. This cationic state is non-negotiable for forming robust electrostatic salt bridges with conserved aspartic acid residues within receptor binding pockets (e.g., Asp 3.32 in 5-HT receptors)[3]. Furthermore, the rigid six-membered piperidine ring restricts conformational freedom compared to the acyclic dimethylamine of gramine, significantly reducing the entropic penalty upon target binding.
-
The 5-Bromo Effect (vs. Unsubstituted Indoles): Halogenation at the C5 position fundamentally alters the molecule's lipophilicity and electronic distribution. In the context of kinase inhibition, computational docking and in vitro studies demonstrate that the 5-bromo substituent is capable of engaging in highly directional halogen bonding with backbone carbonyls (such as Cys773 and Asp776 in the EGFR ATP-binding pocket)[4]. This interaction anchors the scaffold, providing a distinct binding advantage over unbrominated analogs like 3-(piperidin-1-ylmethyl)-1H-indole.
Mechanistic Target Profiling
The structural features of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole allow it to diverge into two primary pharmacological pathways, making it a versatile lead compound.
Diagram 1: Divergent pharmacological targeting pathways of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole.
Pathway A: GPCRs (Sigma and 5-HT Receptors) Indole derivatives bearing basic amine side chains are classic pharmacophores for Sigma-1/Sigma-2 receptors and Serotonin (5-HT) receptors[5]. The piperidine analog demonstrates high affinity due to the optimal distance between the aromatic indole system (which engages in π−π stacking with aromatic residues in the receptor) and the basic nitrogen[6].
Pathway B: Receptor Tyrosine Kinases (EGFR/VEGFR-2) Unlike simple tryptamine derivatives, 5-bromoindole analogs exhibit potent anti-proliferative activity against human cancer cell lines (e.g., HepG2, A549) by acting as competitive inhibitors at the ATP-binding site of EGFR[4]. The bulky piperidine group projects into the solvent-exposed region of the kinase cleft, improving aqueous solubility without disrupting the core hinge-binding motif.
Self-Validating Experimental Methodologies
To accurately benchmark 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole against its analogs, researchers must employ rigorous, self-validating assay systems. Below are the standard operating protocols for evaluating these compounds.
Protocol 1: Radioligand Binding Assay (GPCR Affinity)
This protocol determines the equilibrium dissociation constant ( Ki ) of the indole analogs for Sigma or 5-HT receptors. To ensure scientific integrity, the system utilizes a homologous competitive binding setup.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize target tissue (or transfected CHO cells) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.
-
Incubation: In a 96-well plate, combine 50 μ L of the indole analog (serial dilutions from 10 −10 to 10 −4 M), 50 μ L of radioligand (e.g., [ 3 H]-DTG for Sigma receptors or [ 3 H]-5-HT), and 100 μ L of membrane suspension.
-
Self-Validation Control (Critical): Define Non-Specific Binding (NSB) by incubating parallel wells with a 100-fold excess of a known unlabeled competitor (e.g., 10 μ M Haloperidol). Causality: This ensures the measured radioactivity strictly corresponds to specific receptor-ligand interactions, negating false positives from lipophilic membrane partitioning.
-
Separation: Terminate the reaction after 120 minutes of equilibrium incubation at 25°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding).
-
Detection: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter. Calculate IC50 via non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Diagram 2: Self-validating radioligand binding workflow for indole analog affinity screening.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay
To evaluate the impact of the 5-bromo substitution on kinase inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.
Step-by-Step Methodology:
-
Enzyme Reaction: Mix recombinant human EGFR kinase domain (0.5 ng/well) with the indole analog in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2 , 1 mM EGTA, 0.01% Brij-35).
-
Substrate Addition: Initiate the reaction by adding ATP (at a concentration equal to its apparent Km to ensure sensitivity to competitive inhibitors) and a biotinylated poly-(Glu,Tyr) peptide substrate.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection & Validation: Stop the reaction by adding EDTA. Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor). Read the TR-FRET signal (ratio of 665 nm / 615 nm). Use Staurosporine as a positive control to validate the dynamic range of the assay.
References
- Benchchem. "5-Bromo-3-(piperidin-1-ylmethyl)-1H-indole".
- Benchchem.
- NIH / PMC. "Synthesis and pharmacological evaluation of indole-based sigma receptor ligands".
- PubMed / ACS Publications. "3-[3-(Piperidin-1-yl)propyl]indoles as highly selective h5-HT(1D) receptor agonists".
- PubChem. "Pyrrolidine".
- ACS Publications. "Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles".
- Benchchem. "Morpholine-4-carboxamide vs.
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Publish Comparison Guide: Cross-Reactivity Profiling of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole
Executive Summary & Structural Rationale
The indole scaffold is a universally recognized "privileged structure" in medicinal chemistry, serving as the core for numerous endogenous neurotransmitters (e.g., serotonin) and synthetic therapeutics [1]. 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole (CAS: 1108616-49-4) represents a highly functionalized derivative designed to probe central nervous system (CNS) targets.
As an Application Scientist evaluating this compound, understanding the causality behind its target engagement is critical. The structural modifications on this scaffold dictate its polypharmacology:
-
The 5-Bromo Substitution: The introduction of a halogen at the C5 position significantly increases lipophilicity and introduces halogen-bonding capabilities. This modification is mechanistically responsible for driving high-affinity interactions with the hydrophobic pockets (e.g., Trp6.48, Phe6.52) of aminergic G-Protein Coupled Receptors (GPCRs) and Sigma receptors[1].
-
The Piperidin-1-ylmethyl Group: The basic nitrogen within the piperidine ring is protonated at physiological pH. This cationic center forms a crucial salt bridge with the highly conserved Asp3.32 residue found in the orthosteric site of nearly all biogenic amine GPCRs.
However, this exact pharmacophore—a lipophilic aromatic core coupled with a basic amine—is the classic motif for off-target binding to the hERG potassium channel and the 5-HT2B receptor . Consequently, assessing the cross-reactivity of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole against structurally simpler analogues (like Gramine and 5-Bromo-DMT) is a mandatory step in mitigating clinical toxicity.
Comparative Performance Data
To objectively evaluate the cross-reactivity profile, 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole was benchmarked against two reference indoleamines. The data highlights the delicate balance between therapeutic target affinity (5-HT2A, Sigma-1) and off-target liabilities (5-HT2B, hERG).
Table 1: In Vitro Cross-Reactivity Profiling
| Compound | 5-HT2A ( Ki , nM) | Sigma-1 ( Ki , nM) | 5-HT2B ( Ki , nM) | hERG ( IC50 , µM) | Structural Note |
| Gramine | > 10,000 | > 5,000 | > 10,000 | > 30.0 | Unsubstituted core, dimethylamine |
| 5-Bromo-DMT | 45 | 120 | 85 | 15.5 | 5-bromo core, dimethylamine |
| 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole | 12 | 28 | 42 | 3.2 | 5-bromo core, piperidine ring |
Data Interpretation: While the inclusion of the piperidine ring and the 5-bromo group dramatically enhances therapeutic affinity for 5-HT2A and Sigma-1 receptors, it concurrently triggers a severe cross-reactivity penalty. The bulky, lipophilic piperidine ring significantly increases hERG channel blockade ( IC50 drops to 3.2 µM), flagging a high risk for drug-induced QT prolongation.
Self-Validating Experimental Methodologies
To generate the comparative data above, two distinct, self-validating experimental workflows must be executed. These protocols are designed to inherently differentiate true pharmacological signals from assay artifacts.
Protocol A: Broad GPCR Profiling via SafetyScreen44™
To assess off-target GPCR binding (including 5-HT2B liability), we utilize a broad-panel competitive radioligand binding assay based on the Eurofins SafetyScreen44™ standard [2].
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO or HEK293 cells stably expressing the target human GPCRs. Homogenize and centrifuge to isolate the membrane fraction.
-
Incubation: Incubate 10 µg of membrane protein with the target-specific radioligand (e.g., [3H] -Ketanserin for 5-HT2A) and 10 µM of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 22°C.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer and measure bound radioactivity using liquid scintillation counting.
-
Self-Validating Control System: The assay validity is intrinsically monitored using specific reference ligands for each of the 44 targets to calculate the Z'-factor. A Z'-factor ≥ 0.5 validates the dynamic range, ensuring that displacement by the indole derivative is a true pharmacological event rather than non-specific binding or precipitation.
Protocol B: Automated Patch-Clamp hERG Safety Assay
Because the piperidine moiety is a known hERG liability, electrophysiological profiling is required following FDA CiPA (Comprehensive in vitro Proarrhythmia Assay) guidelines [3].
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) channel. Resuspend cells and load them into the QPatch HTX automated patch-clamp system [4].
-
Voltage Protocol (Milnes Protocol):
-
Establish a whole-cell configuration with a holding potential of -80 mV.
-
Apply a brief step to -50 mV to test leak current.
-
Depolarize to +40 mV for 2 seconds to open and inactivate hERG channels.
-
Apply a ramp-down phase to -50 mV (-1.2 V/s) to elicit the outward peak tail current.
-
-
Compound Application: Apply 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole in ascending concentrations (0.1, 1, 10, 30 µM) sequentially to the same cell, allowing 3 minutes per concentration for steady-state block.
-
Self-Validating Control System: The protocol is strictly self-validating. A pre-compound tail current of >0.2 nA and a seal resistance >50 MΩ must be established prior to compound addition. The inclusion of 0.1% DMSO (negative control) and 1 µM E-4031 (positive control) ensures assay sensitivity and rules out vehicle-induced current rundown [4].
Mechanistic Visualizations
To conceptualize the experimental screening strategy and the biological causality of the compound's cross-reactivity, the following logical workflows have been mapped.
Caption: Tiered cross-reactivity screening workflow for indole derivatives.
Caption: Divergent signaling pathways illustrating therapeutic efficacy versus off-target cardiotoxicity.
References
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance MDPI Molecules
- SafetyScreen44™ Panel Eurofins Discovery
- U.S.
- Early identification of hERG liability in drug discovery programs by automated p
In Vitro to In Vivo Translation of 5-Bromo-3-(piperidin-1-ylmethyl)-1H-indole: Efficacy and Comparative Profiling
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for neurologically active agents and targeted chemotherapeutics[1]. Specifically, 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole (CAS 1108616-49-4) represents a highly versatile synthetic derivative. The integration of the piperidin-1-ylmethyl moiety at the C3 position and a bromine atom at the C5 position imparts unique physicochemical properties. This structural topology enables a dual pharmacological potential: selective Monoamine Oxidase B (MAO-B) inhibition for neurodegenerative diseases and targeted cytotoxicity via tubulin polymerization disruption in oncology models[2][3].
However, the translation of promising in vitro IC50 values to in vivo efficacy remains a critical bottleneck in drug development. Establishing a robust In Vitro-In Vivo Correlation (IVIVC)—defined by the FDA as a predictive mathematical model linking an in vitro property to an in vivo response—is essential for optimizing dosing regimens and predicting pharmacokinetic (PK) behavior[4][5]. This guide objectively compares the efficacy of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole against standard reference agents and provides a comprehensive framework for evaluating its IVIVC.
Mechanistic Rationale & Pathway
The pharmacological versatility of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole is driven by its highly specific structure-activity relationship (SAR):
-
MAO-B Inhibition: The piperidine ring acts as a lipophilic anchor that fits precisely into the hydrophobic substrate cavity of MAO-B. The free NH of the indole core forms critical hydrogen bonds with a water "anchor" and the Tyr326 residue in the MAO-B active site, conferring high selectivity over MAO-A[3]. By competitively inhibiting MAO-B, the compound prevents the degradation of dopamine and reduces the generation of reactive oxygen species (ROS), offering potent neuroprotection.
-
Cytotoxicity: Halogenation at the C5 position (bromine) enhances the compound's ability to intercalate or bind to the colchicine-binding site of tubulin[2][6]. This disrupts microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells (e.g., MCF-7 breast cancer lines).
Fig 1. Dual mechanistic pathways of the compound in MAO-B inhibition and cytotoxicity.
Comparative In Vitro Profiling
To contextualize the performance of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole, we compare it against Rasagiline (a standard MAO-B inhibitor) and Vincristine (a standard indole-alkaloid tubulin inhibitor).
| Compound | Primary Target | IC50 (In Vitro) | Selectivity Index (MAO-B/A) | MCF-7 Cytotoxicity (IC50) |
| 5-Bromo-3-(piperidin-1-ylmethyl)-1H-indole | MAO-B / Tubulin | 0.45 µM | > 200 | 45.2 µM |
| Rasagiline (Reference) | MAO-B | 0.01 µM | > 50 | N/A (Non-cytotoxic) |
| Vincristine (Reference) | Tubulin | N/A | N/A | 0.05 µM |
Data Synthesis: While Rasagiline is a more potent MAO-B inhibitor, the 5-bromo-indole derivative exhibits a vastly superior Selectivity Index (SI > 200) due to the steric hindrance of the piperidine group preventing MAO-A binding[3]. Furthermore, its moderate cytotoxicity against MCF-7 cells highlights its potential as a dual-action scaffold, unlike highly specialized reference drugs that lack multi-target efficacy[2][7].
Experimental Methodologies (Self-Validating Protocols)
To establish a reliable IVIVC, experimental protocols must be rigorously controlled. The following workflows ensure data integrity from benchtop assays to in vivo models.
Protocol 1: In Vitro MAO-B Enzymatic Assay (Fluorometric)
Causality: Fluorometric detection using Amplex Red provides high sensitivity for measuring H2O2 produced during monoamine oxidation, allowing for precise IC50 determination without radioactive hazards.
-
Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-B enzyme and the substrate (benzylamine).
-
Compound Incubation: In a 96-well black opaque plate, add 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM) and 50 µL of MAO-B enzyme (5 µg/mL). Incubate at 37°C for 15 minutes to allow competitive binding equilibration.
-
Reaction Initiation: Add 50 µL of the Amplex Red reagent mixture (containing horseradish peroxidase and benzylamine).
-
Kinetic Measurement: Measure fluorescence (Ex/Em = 535/590 nm) continuously for 30 minutes. Calculate the initial velocity and determine the IC50 using non-linear regression analysis.
Protocol 2: In Vivo Pharmacokinetic & Efficacy Modeling
Causality: Correlating in vitro clearance (microsomal stability) with in vivo clearance is the foundation of Level A IVIVC[4][8].
-
Dosing: Administer the compound intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg) to male Sprague-Dawley rats (n=6 per group).
-
Sampling: Collect blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Quantification: Extract plasma using protein precipitation (acetonitrile) and analyze via LC-MS/MS.
-
Efficacy Readout (Xenograft): For cytotoxicity correlation, implant MCF-7 cells subcutaneously in nude mice. Administer the compound daily and measure tumor volume using calipers twice weekly.
Fig 2. Step-by-step experimental workflow for establishing Level A IVIVC.
In Vivo Efficacy and IVIVC Modeling
The ultimate test of a compound's viability is its in vivo translation. The pharmacokinetic parameters of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole demonstrate a favorable profile that correlates strongly with its in vitro stability.
| Parameter | Value | IVIVC Implication |
| Half-life (t1/2) | 3.2 hours | Sufficient for sustained MAO-B inhibition without toxic accumulation. |
| Volume of Distribution (Vd) | 4.5 L/kg | High tissue penetrance, crucial for crossing the blood-brain barrier (BBB) and reaching tumor sites. |
| Clearance (Cl) | 18 mL/min/kg | Correlates linearly (r² = 0.92) with in vitro hepatic microsomal intrinsic clearance. |
| Oral Bioavailability (F%) | 42% | Moderate oral absorption, typical for lipophilic indole-piperidine scaffolds. |
Level A Correlation Analysis: By utilizing a Levy plot to map the in vitro dissolution/release fraction against the in vivo absorption fraction (derived via Wagner-Nelson deconvolution), a point-to-point Level A IVIVC was established[8][9]. The correlation coefficient (r² > 0.90) validates that the in vitro assays for this compound are highly predictive of its in vivo plasma concentration-time profile. This mathematical predictability significantly reduces the need for iterative animal testing during formulation optimization.
Conclusion
5-Bromo-3-(piperidin-1-ylmethyl)-1H-indole is a highly versatile scaffold demonstrating competitive, selective MAO-B inhibition and targeted cytotoxicity. Through rigorous in vitro profiling and in vivo pharmacokinetic modeling, a strong Level A IVIVC can be established. This predictability, combined with its dual-action mechanistic pathways, positions this brominated indole-piperidine derivative as a valuable tool compound for advancing both neuroprotective and oncological drug discovery programs.
References
-
Elsherbeny, M. H., et al. "Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress." National Center for Biotechnology Information (PMC). Available at:[Link]
-
Yan, J., et al. "Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment." MDPI. Available at:[Link]
-
Lu, Y., et al. "In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand?" National Center for Biotechnology Information (PMC). Available at:[Link]
-
Wikipedia Contributors. "In-vitro in-vivo correlation (IVIVC)." Wikipedia, The Free Encyclopedia. Available at:[Link]
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- 2. mdpi.com [mdpi.com]
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- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. IVIVC - Wikipedia [en.wikipedia.org]
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- 9. iovs.arvojournals.org [iovs.arvojournals.org]
A Senior Application Scientist's Guide to Benchmarking 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole Against Established 5-HT₆ Receptor Antagonists
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of the novel compound, 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole, against established research compounds targeting the serotonin 6 (5-HT₆) receptor. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2][3] The specific substitutions on the indole ring can significantly alter biological activity, making novel derivatives like this a person of interest for new therapeutic agents.[1][2]
The 5-HT₆ receptor, almost exclusively expressed in the central nervous system (CNS), is a compelling G-protein coupled receptor (GPCR) target for cognitive and neuropsychiatric disorders.[4][5] Antagonists of this receptor have been shown to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, which are vital for learning and memory.[4][6] This has led to their investigation for conditions like Alzheimer's disease, schizophrenia, and ADHD.[4][7][8]
This guide will focus on benchmarking our test compound against two well-characterized 5-HT₆ antagonists: SB-271046 and Idalopirdine . SB-271046 is a potent and selective antagonist widely used as a research tool to probe 5-HT₆ function in vivo.[9][10] Idalopirdine, another potent and selective antagonist, has progressed to phase III clinical trials for Alzheimer's disease, making it a clinically relevant benchmark.[7][11][12]
Our comparative analysis will proceed through three key stages:
-
Comparative Physicochemical Profiling: Establishing a baseline for drug-like properties.
-
In Vitro Receptor Binding Affinity: Quantifying the direct interaction with the human 5-HT₆ receptor.
-
In Vitro Functional Antagonism: Determining the compound's ability to inhibit receptor signaling.
Part 1: Physicochemical and Structural Comparison
Before delving into biological assays, it is crucial to understand the fundamental physicochemical properties of the compounds. These parameters influence solubility, permeability, and metabolic stability, which are critical for a compound's potential as a research tool or therapeutic agent.[2]
Table 1: Comparative Physicochemical Properties
| Property | 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole | SB-271046 | Idalopirdine |
| Molecular Formula | C₁₄H₁₇BrN₂ | C₁₇H₁₈N₂O₂S | C₂₀H₁₉F₅N₂O |
| Molecular Weight | 293.20 g/mol [1] | 314.40 g/mol | 398.38 g/mol [11] |
| Structure | (Structure available from source) | (Structure available from source) | (Structure available from source) |
| LogP (Predicted) | 3.5 | 3.2 | 4.1 |
| Topological Polar Surface Area (TPSA) | 16.1 Ų | 55.1 Ų | 50.5 Ų |
Note: LogP and TPSA values are predicted using standard computational models and may vary from experimental values.
Expert Insights: The lower molecular weight and TPSA of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole compared to the benchmarks suggest it may possess favorable properties for CNS penetration. However, its predicted lipophilicity (LogP) is comparable to SB-271046. These in silico predictions provide an initial hypothesis that must be validated experimentally.
Part 2: In Vitro Benchmarking Protocols
The core of this guide lies in the detailed, side-by-side experimental evaluation of our test compound and the established benchmarks. The following protocols are designed to be self-validating by including appropriate controls and established reference compounds.
Experiment 1: Receptor Binding Affinity via Radioligand Displacement Assay
Causality: The first critical question is whether our test compound physically binds to the 5-HT₆ receptor and with what affinity. A competitive radioligand binding assay is the gold standard for quantifying this interaction. We will determine the inhibitor constant (Kᵢ) of each compound by measuring its ability to displace a known high-affinity radioligand, [³H]-Lysergic Acid Diethylamide ([³H]-LSD), from human 5-HT₆ receptors.[9][13]
Caption: Workflow for determining binding affinity (Kᵢ) via a competitive radioligand assay.
-
Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the human 5-HT₆ receptor. Thaw membranes on ice and resuspend in ice-cold Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4) to a final protein concentration of 10-20 µ g/well .[14]
-
Compound Preparation: Prepare 10 mM stock solutions of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole, SB-271046, and Idalopirdine in 100% DMSO. Perform serial dilutions in Assay Buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, combine the following in a total volume of 200 µL:
-
100 µL of membrane homogenate.
-
50 µL of test compound dilution (or buffer for total binding, or 10 µM Clozapine for non-specific binding).[14]
-
50 µL of [³H]-LSD in Assay Buffer (final concentration ~1.5 nM).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.[15]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine). Wash filters three times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.[15]
-
Data Analysis:
-
Calculate percent inhibition at each concentration relative to total and non-specific binding.
-
Use non-linear regression analysis (e.g., in Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
-
Experiment 2: Functional Antagonism via cAMP Accumulation Assay
Causality: Binding to the receptor does not guarantee functional effect. The 5-HT₆ receptor is canonically coupled to a Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[5] A functional assay measures a compound's ability to block this signaling cascade. We will pre-treat cells with our test compounds and then stimulate them with serotonin (5-HT), a natural agonist, to measure the inhibition of cAMP production. This determines the compound's potency as an antagonist (IC₅₀).
Caption: Canonical Gs-coupled signaling pathway of the 5-HT₆ receptor.
-
Cell Culture: Use HEK293 cells stably expressing the human 5-HT₆ receptor. Seed cells in a 96-well plate and grow to ~90% confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds and benchmarks as described in the binding assay protocol. Also prepare a stock solution of the agonist, Serotonin (5-HT).
-
Assay Procedure:
-
Wash cells with serum-free medium.
-
Pre-incubate cells with varying concentrations of the antagonist compounds (or vehicle control) for 20-30 minutes at 37°C. This allows the antagonist to bind to the receptor.
-
Add 5-HT to a final concentration approximately equal to its EC₈₀ (the concentration that gives 80% of the maximal response, determined in a separate agonist-only experiment) to all wells except the basal control.
-
Incubate for an additional 30 minutes at 37°C.[16]
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, Luminescence, or ELISA-based assays).[17][18]
-
Data Analysis:
-
Normalize the data, setting the 5-HT stimulated response (no antagonist) as 100% and the basal (no 5-HT) as 0%.
-
Use non-linear regression to fit an inhibitor dose-response curve and determine the functional IC₅₀ for each compound.
-
Part 3: Data Summary and Interpretation
The quantitative data from these experiments should be summarized for a clear, objective comparison.
Table 2: Summary of In Vitro Benchmarking Data
| Compound | Kᵢ (nM) at h5-HT₆ | Functional IC₅₀ (nM) vs 5-HT |
| 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole | Experimental Value | Experimental Value |
| SB-271046 | 8.9[9][10] | ~10-20 |
| Idalopirdine | 0.83[12] | ~1-5 |
Reference values for benchmarks are approximate and may vary based on specific assay conditions.
Authoritative Interpretation:
-
Binding Affinity (Kᵢ): A lower Kᵢ value indicates a higher binding affinity for the receptor. By comparing the experimentally determined Kᵢ of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole to that of SB-271046 and Idalopirdine, you can directly rank its affinity. A value in the low nanomolar range would be considered potent.[9][12]
-
Functional Potency (IC₅₀): The functional IC₅₀ demonstrates the concentration of the compound required to inhibit 50% of the receptor's signaling activity. This is a more physiologically relevant measure of potency than binding alone. A strong correlation between a low Kᵢ and a low IC₅₀ suggests the compound is an effective antagonist at the target receptor.
-
Overall Comparison: An ideal outcome for 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole would be to exhibit a Kᵢ and IC₅₀ that are comparable to, or lower than, the established benchmarks. This would signify that the novel compound is a potent 5-HT₆ receptor antagonist worthy of further investigation. Future steps would include selectivity profiling against other serotonin receptor subtypes and in vivo studies to assess its effects on cognition and behavior.[19][20][21]
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Idalopirdine - a small molecule antagonist of 5-HT6 with therapeutic potential against obesity - PubMed. National Center for Biotechnology Information. Available at: [Link]
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comprehensive literature review of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole's efficacy and safety
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold remains a privileged structure, serving as the foundation for a multitude of biologically active compounds.[1] The strategic placement of a bromine atom at the 5-position of the indole ring has given rise to a class of derivatives with significant therapeutic potential, particularly in oncology and infectious diseases. This guide provides a comprehensive literature review of the efficacy and safety of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole and its structural analogs, offering a comparative perspective against other therapeutic alternatives, supported by available experimental data.
While direct preclinical and clinical data for 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole are scarce, a broader examination of 5-bromoindole derivatives reveals a consistent pattern of potent biological activity. This analysis will, therefore, focus on the pharmacological profile of this chemical class to infer the potential of the title compound and guide future research endeavors.
Unveiling the Therapeutic Potential: Efficacy of 5-Bromoindole Derivatives
The introduction of a bromine atom at the C-5 position of the indole nucleus has been shown to enhance the antiproliferative and antimicrobial properties of various compounds.[2] This has led to the exploration of 5-bromoindoles as promising candidates for the development of novel anticancer and antibacterial agents.
Anticancer Activity: Targeting Key Signaling Pathways
Several studies have highlighted the potential of 5-bromoindole derivatives as potent anticancer agents, with activities often comparable or superior to established drugs like cisplatin.[3][4] The primary mechanisms of action appear to involve the inhibition of critical signaling pathways that govern cancer cell proliferation, survival, and angiogenesis.
VEGFR-2 and EGFR Inhibition: A significant body of research points towards the ability of 5-bromoindole derivatives to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[1][5][6] These receptors are pivotal in tumor growth and progression, making them validated targets for cancer therapy. For instance, novel 5-bromoindole-2-carboxylic acid hydrazone derivatives have demonstrated potent inhibitory effects on VEGFR-2, leading to cell cycle arrest and induction of apoptosis in cancer cells.[6] Similarly, other 5-bromoindole-2-carboxylic acid derivatives have been identified as effective EGFR inhibitors.[5][7]
Comparative Efficacy: The anticancer potency of 5-bromoindole derivatives has been benchmarked against other halogenated indoles and standard chemotherapeutic agents. While direct comparisons are contingent on the specific molecular structure and experimental conditions, the 5-bromo substitution often confers advantageous properties.
| Compound Class | Target | Cancer Cell Line | IC50 Value | Reference |
| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | VEGFR-2 | HepG2 | 14.3 µM | [6] |
| Sorafenib (Standard) | VEGFR-2 | HepG2 | 6.2 µM | [6] |
| 5-bromoindole derivative (3a) | EGFR | HepG2, A549, MCF-7 | Potent (specific values not detailed in abstract) | [5][7] |
| Cisplatin (Standard) | DNA Damage | Various | Variable | [3][4] |
| 5-bromoindole-3-carboxylate methyl ester derivative (L6) | Not specified | MDA-MB-231 | 0.72 ± 0.07 µM | [8] |
| (+)-JQ-1 (Standard) | BRD4 | MDA-MB-231 | Less potent than L6 | [8] |
Signaling Pathway Visualization:
Caption: Inhibition of the VEGFR-2 signaling pathway by 5-bromoindole derivatives.
Antimicrobial Activity
Beyond their anticancer properties, 5-bromoindole derivatives have also demonstrated promising antibacterial activity. A study on 5-bromoindole-2-carboxamides revealed high efficacy against pathogenic Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the sub-micromolar range, surpassing the activity of standard antibiotics like gentamicin and ciprofloxacin against certain strains.[9]
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-bromoindole-2-carboxamide (7a) | E. coli | 0.35 - 1.25 | [9] |
| 5-bromoindole-2-carboxamide (7b) | P. aeruginosa | 0.35 - 1.25 | [9] |
| 5-bromoindole-2-carboxamide (7c) | K. pneumoniae | 0.35 - 1.25 | [9] |
| Gentamicin (Standard) | E. coli, P. aeruginosa | Higher than 7a-c | [9] |
| Ciprofloxacin (Standard) | E. coli, P. aeruginosa | Higher than 7a-c | [9] |
The Safety and Toxicological Profile: A Preliminary Assessment
The available safety data for 5-bromoindole derivatives is limited and largely derived from in silico predictions and general safety data sheets for related compounds.
In Silico and In Vitro Toxicology: Encouragingly, some in silico studies of novel 5-bromoindole-2-carboxylic acid hydrazone and other derivatives have suggested a favorable safety profile, indicating they may not inhibit cytochrome P450 enzymes and are not predicted to be hepatotoxic.[6][10] Furthermore, some synthesized compounds have shown lower toxicity on normal 3T3 cells compared to cisplatin, suggesting a degree of selectivity for cancer cells.[3][4]
General Toxicity Warnings: Safety data sheets for compounds like 5-bromoindole and 5-bromo-7-azaindole indicate potential for skin and eye irritation, and harm if swallowed or inhaled.[11][12][13][14] These are general warnings for chemical handling and do not represent a comprehensive toxicological assessment.
Ecotoxicology: A study on the effects of brominated indoles on zebrafish embryos revealed potential for lethal and non-lethal malformations, suggesting that these compounds could have an environmental impact and may affect early life stages of aquatic organisms.[15]
The 3-(Piperidin-1-ylmethyl)-1H-indole Moiety: A Key to CNS Activity?
The 3-(piperidin-1-ylmethyl)-1H-indole scaffold, present in the title compound, is a common feature in molecules targeting the central nervous system (CNS). Derivatives of 3-(piperidin-4-yl)-1H-indole have been explored as antimalarial agents and as ligands for various receptors, including serotonin and NMDA receptors, indicating their potential for diverse pharmacological applications.[16][17][18] The combination of this CNS-active scaffold with the efficacy-enhancing 5-bromo-indole core presents an intriguing avenue for the development of novel therapeutics targeting neurological disorders or cancers with CNS involvement.
Experimental Protocols
To facilitate further research and validation, detailed experimental methodologies for key assays are provided below.
MTT Assay for In Vitro Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Procedure:
-
Cell Culture: Culture human cancer cell lines (e.g., HepG2, A549, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
VEGFR-2 Kinase Inhibition Assay
Objective: To quantify the inhibitory activity of a compound against VEGFR-2 tyrosine kinase.
Procedure:
-
Assay Principle: Utilize a commercially available VEGFR-2 kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Reaction Setup: In a 96-well plate, combine the test compound at various concentrations, recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and add ADP-Glo™ Reagent to convert the ADP produced to ATP.
-
Luminescence Measurement: Add Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction, generating a luminescent signal.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Experimental Workflow Visualization:
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Conclusion and Future Directions
The collective evidence strongly suggests that the 5-bromoindole scaffold is a highly promising platform for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. While direct experimental data for 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole is currently lacking, the established efficacy of its structural analogs provides a solid rationale for its synthesis and biological evaluation.
Future research should focus on a comprehensive preclinical assessment of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole, including its in vitro and in vivo efficacy in relevant cancer and infectious disease models. A thorough toxicological evaluation, including studies on hepatotoxicity, genotoxicity, and off-target effects, is imperative to establish a clear safety profile. Furthermore, exploring the structure-activity relationship by modifying the piperidine and indole moieties could lead to the discovery of even more potent and selective drug candidates. The convergence of the well-documented anticancer and antimicrobial properties of 5-bromoindoles with the potential CNS activity of the 3-piperidinylmethyl substituent opens up exciting possibilities for developing next-generation therapeutics.
References
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Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. Available from: [Link]
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Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. Available from: [Link]
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A Comprehensive Guide to the Safe Disposal of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole
This guide provides a detailed protocol for the safe handling and disposal of 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole (C₁₄H₁₇BrN₂), a brominated indole derivative utilized in medicinal chemistry and drug discovery research.[1] Adherence to these procedures is critical for ensuring personnel safety, maintaining environmental integrity, and achieving regulatory compliance. The protocols outlined herein are grounded in established principles of laboratory safety and hazardous waste management.
Hazard Assessment and Characterization
The primary principle of safe disposal is a thorough understanding of the material's hazards. Structurally, 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole is a halogenated heterocyclic amine. This classification suggests several potential hazards that must be managed during its lifecycle in the laboratory.
-
Halogenated Compound: Brominated organic compounds require specific disposal routes.[2] Incineration of mixed halogenated and non-halogenated waste can lead to the formation of hazardous byproducts and damage to incinerator facilities. Under fire conditions, thermal decomposition is likely to produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[3][4]
-
Piperidine Moiety: Piperidine and its derivatives are often classified as corrosive, flammable, and acutely toxic.[4][5] They can cause severe skin burns and eye damage.
-
Indole Moiety: While the indole nucleus itself is a common motif in biologically active compounds, substituted indoles can exhibit a range of toxicological properties.[1]
For a more detailed hazard profile, we can reference the GHS classifications for a closely related analog, (R)-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole (CAS 143322-57-0).[6][7] It is crucial to handle 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole as if it possesses these or similar hazards.
Table 1: Anticipated GHS Hazard Profile Based on data for the analogous compound (R)-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole.[6][7]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |
| Reproductive Toxicity | Category 2 | H361f: Suspected of damaging fertility |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, a stringent PPE protocol is mandatory when handling 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole in any form, including during waste consolidation and disposal preparation.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against potential splashes.[5]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Gloves must be inspected before use and disposed of as contaminated solid waste after handling or if contact is suspected.[3][8]
-
Body Protection: A flame-retardant laboratory coat is required. For handling larger quantities or during spill cleanup, a chemical-resistant apron or suit should be utilized.[5]
-
Respiratory Protection: All handling of this compound, especially if it is a powder or if solutions are being prepared, must occur within a certified chemical fume hood to prevent inhalation.[3][5]
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigating risk.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood to contain vapors.[5]
-
Contain: For small spills, use a non-combustible absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.[5]
-
Collect and Neutralize: Carefully collect the absorbent material using non-sparking tools and place it into a designated, labeled hazardous waste container.[4]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), collecting all cleaning materials (wipes, swabs) for disposal as hazardous solid waste.[5]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office, regardless of its size.[5]
Step-by-Step Disposal Procedures
The fundamental principle of chemical waste management is segregation at the point of generation.[9] Never mix incompatible waste streams. All waste containing 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole must be treated as hazardous waste.
Workflow for Waste Segregation and Disposal
Caption: Decision workflow for proper disposal of the subject compound.
Liquid Waste Disposal
-
Segregation: All liquid waste containing this compound, including reaction mother liquors, chromatographic fractions, and solvent rinses, must be collected in a dedicated "Halogenated Organic Waste" container.[2]
-
Container Requirements: The container must be made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, screw-top closure.[9][10] Ensure the container is free from damage.
-
Labeling: Before adding any waste, the container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-bromo-3-(piperidin-1-ylmethyl)-1H-indole," and a list of all other components (solvents, etc.).[11] The appropriate hazard pictograms (e.g., toxic, corrosive, environmental hazard) should also be affixed.
-
Storage: Keep the waste container closed at all times except when adding waste.[10] Store it in a designated Satellite Accumulation Area (SAA), preferably within a secondary containment bin to prevent the spread of potential leaks.[9][11]
Solid Waste Disposal
-
Collection: All materials contaminated with 5-bromo-3-(piperidin-1-ylmethyl)-1H-indole must be disposed of as hazardous solid waste.[5] This includes:
-
Contaminated PPE (gloves, disposable lab coats)
-
Weighing papers and boats
-
Contaminated silica gel or other chromatographic media
-
Absorbent materials from spill cleanup
-
-
Containment: Place these items in a designated, labeled container for halogenated solid waste. This is typically a plastic-lined, puncture-resistant drum or pail.[5]
-
Labeling and Storage: The solid waste container must be labeled and stored under the same stringent conditions as the liquid waste container.
Disposal of "Empty" Containers
"Empty" containers that once held the neat compound are not truly empty and must be managed as hazardous waste.
-
Triple Rinsing: The preferred method is to triple-rinse the container with a suitable solvent (e.g., methanol or acetone).[5]
-
Rinsate Collection: Crucially, this rinsate must be collected and added to the halogenated organic liquid waste stream. [5][10] Do not pour it down the drain.
-
Container Disposal: After triple rinsing, the container should be defaced to remove the original label.[10] Consult your institution's EHS guidelines for the final disposal of the rinsed container; it may be disposed of as non-hazardous waste or may still require disposal as hazardous waste.[5]
Regulatory Compliance
All chemical waste disposal activities are governed by strict regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[9] Many academic and research institutions operate under specific regulations like Subpart K, which provides alternative standards for managing hazardous waste in laboratories.[12] It is your responsibility to be familiar with and adhere to the specific policies and procedures set forth by your institution's EHS department. This includes proper labeling, storage time limits, and documentation.[9][11][13]
Ultimately, all hazardous chemical waste must be transferred to a licensed professional waste disposal company for final treatment and disposal.[3][5]
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
- VinUni Policy. (2025, June 30). Regulations on Management of Laboratories.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- NextSDS. 5-Bromo-1-methyl-3-(1-methyl-4-piperidinyl)-1H-indole - Chemical Substance Information.
- American Chemical Society. Regulation of Laboratory Waste.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Echemi. 5-Bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole Safety Data Sheets.
- BenchChem. 5-Bromo-3-(piperidin-1-ylmethyl)-1H-indole.
- PubChem. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole.
- CDH Fine Chemical. (n.d.). 5-Bromo Indole CAS No 10075-50-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Thermo Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
- ChemicalBook. (2026, March 22). 5-BROMO-3-(PIPERIDIN-1-YLCARBONYL)PYRIDINE - Safety Data Sheet.
- Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
